N-Methyl-2-(p-tolyl)ethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-2-(4-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9-3-5-10(6-4-9)7-8-11-2/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXWGLLWOCJFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628793 | |
| Record name | N-Methyl-2-(4-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229621-74-3 | |
| Record name | N,4-Dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229621-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-(4-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of N-Methyl-2-(p-tolyl)ethanamine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Methyl-2-(p-tolyl)ethanamine, a compound of interest to researchers and professionals in the fields of organic chemistry and drug development. This document details a common synthetic methodology, outlines key characterization techniques, and presents both experimental and predicted data in a structured format for ease of reference.
Synthesis
A prevalent and effective method for the synthesis of this compound is the reductive amination of 4-methylphenylacetone with methylamine. This two-step, one-pot reaction involves the initial formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Synthetic Pathway
The overall synthetic pathway can be visualized as a two-step process starting from the commercially available 4-methylphenylacetone.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via reductive amination.
Materials:
-
4-Methylphenylacetone
-
Methylamine (40% solution in water or 2M in methanol)
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (or other suitable solvent like dichloromethane or 1,2-dichloroethane)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation and purification, optional)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylphenylacetone (1 equivalent) in methanol. To this solution, add methylamine solution (1.5-2 equivalents). If the reaction is slow, a catalytic amount of glacial acetic acid can be added. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium borohydride (1.5 equivalents), portion-wise to control the evolution of hydrogen gas. Alternatively, sodium triacetoxyborohydride can be used, which is a milder and more selective reducing agent for imines. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the crude amine in diethyl ether and add a solution of hydrochloric acid in ether dropwise until precipitation is complete. The resulting solid can be collected by filtration and recrystallized.
Characterization
The synthesized this compound can be characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.
Predicted and Reported Physical and Spectroscopic Data
The following table summarizes key physical and spectroscopic data for this compound. Note that while some data is reported in databases, detailed experimental spectra are not widely available. Therefore, some of the NMR and IR data are predicted based on the chemical structure and comparison with analogous compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₅N | PubChem[1] |
| Molecular Weight | 149.23 g/mol | PubChem[1] |
| IUPAC Name | N-methyl-2-(4-methylphenyl)ethanamine | PubChem[1] |
| Appearance | Predicted: Colorless to pale yellow oil | - |
| Boiling Point | Predicted: Higher than 2-(p-tolyl)ethylamine (214 °C) | Based on similar compounds |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.10 (d, 2H), 7.05 (d, 2H), 2.75 (t, 2H), 2.65 (t, 2H), 2.40 (s, 3H), 2.30 (s, 3H), ~1.5 (br s, 1H, NH) | Prediction based on analogous structures |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 137.0, 135.5, 129.0 (2C), 128.5 (2C), 53.0, 36.0, 35.0, 21.0 | Prediction based on analogous structures |
| FTIR (neat, cm⁻¹) | Predicted: 3300-3400 (N-H stretch), 3020-3080 (Ar C-H stretch), 2850-2960 (Alkyl C-H stretch), 1610, 1515 (C=C stretch), 810 (p-subst. bend) | Prediction based on functional groups |
| Mass Spectrum (EI) | Predicted m/z (%): 149 (M⁺), 134, 105, 91, 44 | Prediction based on structure and fragmentation of 2-(p-tolyl)ethylamine[2] |
Characterization Workflow
The logical flow for the characterization of the synthesized product is outlined below.
Discussion of Characterization Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, appearing as two doublets. The ethyl chain protons will appear as two triplets. The methyl group on the nitrogen and the methyl group on the aromatic ring will each present as a singlet. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of ten carbon atoms in unique chemical environments. The aromatic carbons will have characteristic shifts in the downfield region (120-140 ppm). The aliphatic carbons of the ethyl chain and the two methyl groups will appear in the upfield region.
-
FTIR Spectroscopy: The infrared spectrum will provide evidence for the key functional groups. A characteristic N-H stretching vibration is expected in the region of 3300-3400 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations around 1610 and 1515 cm⁻¹. The p-disubstituted pattern of the aromatic ring will give a strong out-of-plane bending vibration around 810 cm⁻¹.
-
Mass Spectrometry: The electron ionization mass spectrum is predicted to show a molecular ion peak at m/z 149, corresponding to the molecular weight of the compound. Key fragmentation patterns would include the loss of a methyl group (M-15) leading to a fragment at m/z 134, and benzylic cleavage to form the tropylium-like ion at m/z 105 or the p-methylbenzyl cation at m/z 91. A characteristic fragment for N-methylamines is often observed at m/z 44, corresponding to [CH₂=NHCH₃]⁺.
Conclusion
References
An In-depth Technical Guide to N-Methyl-2-(p-tolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methyl-2-(p-tolyl)ethanamine, including its chemical identity, physicochemical properties, a detailed synthetic protocol, proposed analytical methods, and a discussion of its potential biological activities based on structurally related compounds.
Chemical Identity and Structure
This compound is a substituted phenethylamine. Its systematic IUPAC name is N-methyl-2-(4-methylphenyl)ethanamine [1]. The chemical structure consists of a p-tolyl group (a benzene ring substituted with a methyl group at the para position) attached to an ethylamine chain, with a methyl group on the nitrogen atom.
Molecular Structure:
References
"N-Methyl-2-(p-tolyl)ethanamine CAS number lookup"
An In-depth Technical Guide to N-Methyl-2-(p-tolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted phenethylamine derivative. While specific research on this compound is limited, its structural similarity to other known psychoactive compounds, particularly its unmethylated analog 4-methylphenethylamine, suggests potential interactions with various biological targets. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and hypothesized biological activities based on the current scientific understanding of related molecules.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is primarily derived from publicly accessible chemical databases.
| Property | Value | Source |
| CAS Number | 229621-74-3 | [1] |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| IUPAC Name | N-methyl-2-(4-methylphenyl)ethanamine | [1] |
| Synonyms | BENZENEETHANAMINE, N,4-DIMETHYL- | [1] |
Synthesis Protocol
A likely synthetic route to this compound is via the reductive amination of 2-(p-tolyl)acetaldehyde with methylamine. This common and efficient method for forming secondary amines is detailed below.
Experimental Protocol: Reductive Amination
Materials:
-
2-(p-tolyl)acetaldehyde
-
Methylamine (2M solution in methanol)
-
Titanium(IV) isopropoxide
-
Sodium borohydride
-
Diethyl ether
-
Water
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (2M)
-
Sodium hydroxide (10% w/v aqueous solution)
Procedure: [2]
-
To a solution of methylamine in methanol (2M, 7.5 mL), add titanium(IV) isopropoxide (2 mL, 6.6 mmol).
-
Add 2-(p-tolyl)acetaldehyde (5 mmol) to the mixture.
-
Stir the reaction mixture at ambient temperature for 5 hours.
-
Add sodium borohydride (0.2 g, 5 mmol) portion-wise to the mixture and continue stirring for an additional 2 hours.
-
Quench the reaction by the dropwise addition of water (1 mL).
-
Filter the resulting inorganic precipitate and wash it with diethyl ether (20 mL).
-
Separate the organic layer from the filtrate and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), and concentrate in vacuo to yield the crude product.
-
For purification, extract the crude product with hydrochloric acid (2M, 2 x 10 mL).
-
Make the acidic aqueous solution alkaline (pH 10) by the slow addition of a 10% (w/v) aqueous sodium hydroxide solution.
-
Extract the alkaline solution with diethyl ether (2 x 20 mL).
-
Dry the combined ether extracts over anhydrous potassium carbonate (K₂CO₃) and concentrate in vacuo to afford purified this compound.
Synthesis Workflow
Caption: Reductive amination synthesis workflow for this compound.
Hypothesized Biological Activity and Signaling
TAAR1 Agonism
TAAR1 is a G-protein coupled receptor that modulates monoaminergic neurotransmission.[4] Agonism at this receptor can influence dopamine, serotonin, and glutamate systems.
Hypothesized TAAR1 Signaling Pathway
Caption: Hypothesized TAAR1 Gαs-cAMP signaling pathway for this compound.
Potential CYP450 Inhibition
Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. The structural similarity to known CYP inhibitors suggests that this compound should be evaluated for this activity.
Proposed Experimental Protocols for Biological Characterization
To validate the hypothesized biological activities, the following experimental protocols are proposed.
TAAR1 Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of this compound for TAAR1.
Methodology: A competitive radioligand binding assay using cell membranes prepared from a cell line stably expressing human TAAR1 and a known radiolabeled TAAR1 ligand (e.g., [³H]-p-tyramine). The displacement of the radioligand by increasing concentrations of the test compound is measured.
TAAR1 Functional Assay
Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of this compound at TAAR1.
Methodology: A cyclic AMP (cAMP) accumulation assay in a cell line expressing human TAAR1. TAAR1 activation leads to an increase in intracellular cAMP, which can be quantified using various commercial kits (e.g., HTRF, ELISA).
In Vitro CYP450 Inhibition Assay
Objective: To determine the inhibitory potential (IC₅₀) of this compound on major CYP isoforms.
Methodology: Using human liver microsomes, incubate specific CYP isoform probe substrates with and without various concentrations of this compound. The formation of the probe substrate's metabolite is quantified by LC-MS/MS to determine the extent of inhibition.
Biological Characterization Workflow
Caption: Experimental workflow for the biological characterization of this compound.
Conclusion
This compound is a compound with limited direct characterization in the scientific literature. However, based on established chemical principles and the known pharmacology of its close structural analogs, this guide provides a robust framework for its synthesis and biological evaluation. The proposed experimental protocols offer a clear path for researchers to elucidate the pharmacological profile of this compound, particularly its potential as a TAAR1 agonist and CYP450 inhibitor. Such studies are essential for understanding its potential therapeutic applications and drug-drug interaction liabilities.
References
Spectroscopic and Spectrometric Characterization of N-Methyl-2-(p-tolyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral and spectrometric data for the compound N-Methyl-2-(p-tolyl)ethanamine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of spectroscopy and mass spectrometry, supplemented with data from analogous compounds. The provided experimental protocols are adapted from standard methodologies for similar chemical entities and are intended to serve as a practical reference for the analytical characterization of this and related secondary amines.
Chemical Structure and Properties
This compound is a secondary amine with the following structural characteristics:
-
Molecular Formula: C₁₀H₁₅N[1]
-
Molecular Weight: 149.23 g/mol [1]
-
IUPAC Name: N-methyl-2-(4-methylphenyl)ethanamine[1]
-
CAS Number: 229621-74-3[1]
The structure consists of a p-tolyl group (a benzene ring substituted with a methyl group) attached to an ethylamine backbone, with a methyl group on the nitrogen atom.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the chemical structure and comparison with similar molecules.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.10 | d, J ≈ 8 Hz | 2H | Ar-H (ortho to CH₂CH₂NHCH₃) |
| ~ 7.05 | d, J ≈ 8 Hz | 2H | Ar-H (meta to CH₂CH₂NHCH₃) |
| ~ 2.75 | t, J ≈ 7 Hz | 2H | Ar-CH₂ -CH₂-NHCH₃ |
| ~ 2.65 | t, J ≈ 7 Hz | 2H | Ar-CH₂-CH₂ -NHCH₃ |
| ~ 2.40 | s | 3H | N-CH₃ |
| ~ 2.30 | s | 3H | Ar-CH₃ |
| ~ 1.5 (broad) | s | 1H | N-H |
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 137 | Quaternary Ar-C -CH₃ |
| ~ 135 | Quaternary Ar-C -CH₂ |
| ~ 129 | Ar-C H |
| ~ 128 | Ar-C H |
| ~ 55 | Ar-CH₂-C H₂-NHCH₃ |
| ~ 36 | C H₃-NH |
| ~ 35 | Ar-C H₂-CH₂-NHCH₃ |
| ~ 21 | Ar-C H₃ |
Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Weak-Medium | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| ~ 1615 | Medium | Aromatic C=C stretch |
| ~ 1515 | Strong | Aromatic C=C stretch |
| ~ 1115 | Medium | C-N stretch |
| ~ 810 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 149 | Moderate | [M]⁺ (Molecular Ion) |
| 134 | Low | [M - CH₃]⁺ |
| 105 | Strong | [C₈H₉]⁺ (p-tolyl-CH₂⁺) - benzylic cation |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 44 | Very Strong | [CH₃-NH=CH₂]⁺ - alpha cleavage product |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound. These protocols are based on standard laboratory practices for the analysis of secondary amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a longer relaxation delay (e.g., 5 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Accumulate a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Thin Film: If the sample is a solid at room temperature, dissolve it in a volatile solvent (e.g., dichloromethane), cast a thin film on a KBr plate, and allow the solvent to evaporate completely.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system for separation and analysis.
-
Gas Chromatography (GC) Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: Set to 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: Set to a mass-to-charge ratio (m/z) of 40 to 400.
-
Ion Source Temperature: Maintain at approximately 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound. Compare the obtained spectrum with a reference spectrum from a database if available.
Visualizations
Analytical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a synthesized or isolated compound like this compound.
Caption: Workflow for the characterization of this compound.
Logical Relationship of Spectroscopic Data
This diagram shows the logical connection between the different types of spectral data and the structural information they provide.
Caption: Relationship between spectral data and structural information.
References
An In-depth Technical Guide on the Potential Biological Activity of N-Methyl-2-(p-tolyl)ethanamine
Disclaimer: This document provides a theoretical overview of the potential biological activity of N-Methyl-2-(p-tolyl)ethanamine based on its structural similarity to other well-characterized phenethylamine derivatives. As of the latest literature review, there is a notable absence of specific pharmacological and toxicological data for this particular compound. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive analysis to guide future experimental investigation.
Introduction
This compound is a substituted phenethylamine. The core phenethylamine structure is characterized by a phenyl ring connected to an amino group by a two-carbon chain. This structural motif is the backbone for a wide range of neuroactive compounds, including neurotransmitters, stimulants, and psychedelic agents. The biological activity of substituted phenethylamines is highly dependent on the nature and position of substituents on the phenyl ring, the ethylamine side chain, and the amino group.
This compound features two key substitutions:
-
A methyl group at the para-position (position 4) of the phenyl ring, creating a p-tolyl group.
-
A methyl group on the terminal amine, forming a secondary amine.
These structural modifications are expected to significantly influence its pharmacokinetic and pharmacodynamic properties compared to its parent compound, phenethylamine, and other related analogues.
Predicted Biological Activity and Mechanism of Action
Based on the structure-activity relationships (SAR) of related phenethylamine derivatives, the biological activity of this compound is likely to be centered on the monoaminergic systems in the central nervous system.
Interaction with Monoamine Transporters
Substituted phenethylamines are well-known to interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). They can act as substrates for these transporters, leading to their release from the presynaptic terminal, or as inhibitors of reuptake.
-
Dopamine and Norepinephrine Transporters: The overall structure of this compound is similar to that of stimulants like methamphetamine. The presence of the p-methyl group may enhance its affinity for DAT and NET. N-methylation is also a common feature in potent monoamine releasers. Therefore, it is plausible that this compound acts as a releasing agent or reuptake inhibitor of dopamine and norepinephrine, leading to stimulant effects.
-
Serotonin Transporter: Affinity for SERT is more variable among phenethylamines and is often influenced by substitutions on the phenyl ring. While a single p-methyl group is less commonly associated with high SERT affinity compared to other substituents (e.g., methoxy groups), a comprehensive evaluation is necessary.
Receptor Binding Profile
-
Trace Amine-Associated Receptor 1 (TAAR1): Its structural analogue, 4-methylphenethylamine (lacking the N-methyl group), is a known agonist of the human trace amine-associated receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor that modulates the activity of monoamine transporters. Agonism at TAAR1 can lead to the non-competitive efflux of monoamines. It is highly probable that this compound also interacts with TAAR1.
-
Serotonin Receptors: Some phenethylamines exhibit affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which can mediate psychedelic effects.[2] The substitution pattern of this compound does not strongly suggest high affinity for these receptors, but this possibility cannot be excluded without experimental validation.
Structure-Activity Relationship (SAR) Analysis
The predicted activity of this compound can be contextualized by examining the SAR of related compounds.
| Compound | Phenyl Ring Substitution | N-Substitution | Known Biological Activity |
| Phenethylamine | None | Primary amine | Trace amine, weak CNS stimulant |
| 4-Methylphenethylamine | p-Methyl | Primary amine | TAAR1 agonist, potential CYP450 inhibitor[1] |
| N-Methylphenethylamine | None | Secondary amine | TAAR1 agonist, monoamine releasing agent |
| Amphetamine | α-Methyl on side chain | Primary amine | Potent DAT/NET releasing agent |
| Methamphetamine | α-Methyl on side chain | Secondary amine | Potent DAT/NET releasing agent, higher CNS penetration than amphetamine |
-
Effect of p-Methyl Substitution: The addition of a methyl group at the para position of the phenyl ring generally increases lipophilicity, which may enhance blood-brain barrier penetration. It can also influence the binding affinity and selectivity for monoamine transporters.
-
Effect of N-Methylation: N-methylation is a critical structural feature in many psychoactive phenethylamines. Compared to a primary amine, a secondary amine can alter the affinity for transporters and receptors and may increase metabolic stability by reducing susceptibility to monoamine oxidase (MAO). Studies on other phenethylamines have shown that N-methylation can enhance stimulant properties.[3]
Mandatory Visualizations
References
An In-depth Technical Guide on N-Methyl-2-(p-tolyl)ethanamine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Methyl-2-(p-tolyl)ethanamine and its derivatives and analogues. This class of compounds, belonging to the broader family of phenethylamines, holds significant interest for its potential to modulate monoaminergic systems. This document details their synthesis, structure-activity relationships (SAR), and pharmacological evaluation, with a focus on their interactions with monoamine transporters. It also outlines key experimental protocols and explores the potential signaling pathways associated with these compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the central nervous system.
Introduction
This compound is a substituted phenethylamine characterized by a methyl group on the amine and a methyl group at the para position of the phenyl ring.[1] Phenethylamines are a well-established class of compounds known for their diverse pharmacological activities, primarily due to their structural similarity to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[2][3] Modifications to the basic phenethylamine scaffold, including substitutions on the aromatic ring and the amine, can significantly alter a compound's affinity and selectivity for various biological targets, most notably the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4]
The study of this compound derivatives and analogues is driven by the quest for novel therapeutic agents for a range of neurological and psychiatric disorders. By modulating the activity of monoamine transporters, these compounds have the potential to influence synaptic concentrations of key neurotransmitters, thereby impacting mood, cognition, and behavior. This guide will delve into the quantitative aspects of their biological activity, provide detailed experimental methodologies for their study, and visualize the complex signaling networks they may influence.
Core Compound Profile
-
IUPAC Name: N-methyl-2-(4-methylphenyl)ethanamine[1]
-
Molecular Formula: C10H15N[1]
-
Molecular Weight: 149.23 g/mol [1]
-
CAS Number: 229621-74-3[1]
Quantitative Data Summary
While specific quantitative data for a wide range of this compound derivatives are not extensively available in publicly accessible literature, the following tables summarize representative data for structurally related phenethylamine analogues to illustrate the impact of various substitutions on monoamine transporter affinity. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics, with lower values indicating higher potency.
Table 1: Monoamine Transporter Binding Affinity (Ki, nM) of Representative Phenethylamine Analogues
| Compound | Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| Phenethylamine | None | >10,000 | >10,000 | >10,000 |
| Amphetamine | α-methyl | 34.4 | 7.4 | 1756 |
| Methamphetamine | α-methyl, N-methyl | 24.5 | 4.9 | 1143 |
| 4-Methylamphetamine | α-methyl, 4-methyl | 770 | 420 | 6800 |
| N-Methylamphetamine Analogue | N-methyl, 4-fluoro | - | - | - |
Note: Data for amphetamine and its derivatives are provided for comparative purposes to infer potential trends for this compound analogues. Actual values must be determined experimentally.
Table 2: Dopamine Reuptake Inhibition (IC50, μM) of Selected Phenethylamine Derivatives
| Compound | Aromatic Group | R1 | R2 | DA Reuptake Inhibition IC50 (μM) |
| Compound A | Phenyl | H | H | > 10 |
| Compound B | Thiophenyl | H | H | 5.6 |
| Compound C | Phenyl | CH3 | H | 1.2 |
| Compound D | Phenyl | H | CH3 | 0.8 |
This table illustrates general SAR trends observed in related phenethylamine series, where substitutions on the aromatic ring and alkyl groups influence dopamine reuptake inhibition.[5][6][7][8][9]
Experimental Protocols
Synthesis of this compound Analogues
A general method for the synthesis of N-methylated secondary amines from primary amines involves a two-step process of imine formation followed by reduction. The following protocol is adapted from established methods for the synthesis of N-methyl-2-phenylethylamine.
Protocol: Reductive Amination for the Synthesis of this compound
-
Imine Formation:
-
In a round-bottom flask, dissolve 2-(p-tolyl)ethylamine (1 equivalent) in a suitable solvent such as toluene.
-
Add benzaldehyde (1.25 equivalents). An exothermic reaction may be observed.
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux until the theoretical amount of water is collected, indicating the completion of imine formation.
-
Cool the reaction mixture to room temperature.
-
-
Methylation and Hydrolysis:
-
To the solution containing the N-benzylidene-2-(p-tolyl)ethanamine, add a methylating agent such as dimethyl sulfate or methyl tosylate (1.05 equivalents) dissolved in toluene.
-
Heat the mixture to reflux. The reaction progress can be monitored by the separation of an oil which may crystallize upon cooling.
-
After the reaction is complete, add water and heat to approximately 80°C for 30 minutes to hydrolyze the iminium salt.
-
Cool the mixture and transfer to a separatory funnel.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and wash with a solvent like dichloromethane to remove benzaldehyde.
-
Basify the aqueous layer with a strong base (e.g., concentrated KOH) until an oily layer of the amine separates.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation.
-
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Use cell lines stably expressing the human DAT, NET, or SERT (e.g., HEK293 cells).
-
Homogenize the cells in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the final assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membrane preparation, radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT), and assay buffer.
-
Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, citalopram for SERT) to saturate the transporters.
-
Test Compound: Cell membrane preparation, radioligand, and serial dilutions of the this compound derivative.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Dopamine Reuptake Inhibition Assay
This assay measures the functional ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.
Protocol: [3H]-Dopamine Reuptake Assay
-
Cell Culture:
-
Culture cells stably expressing the human dopamine transporter (hDAT) in appropriate cell culture plates.
-
-
Uptake Assay:
-
Wash the cells with an uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., GBR 12909) at 37°C for a specified time (e.g., 20 minutes).[5]
-
Initiate dopamine uptake by adding [3H]-dopamine to a final concentration of approximately 20 nM.[5]
-
Incubate at 37°C for a short period (e.g., 5 minutes).[5]
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 1% sodium dodecyl sulfate).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of [3H]-dopamine uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the curve.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many phenethylamine derivatives is the modulation of monoamine transporters, leading to an increase in the synaptic concentration of neurotransmitters.[3] However, these compounds can also interact with other targets, such as Trace Amine-Associated Receptor 1 (TAAR1), which can further modulate monoaminergic systems.[10]
Monoamine Transporter Inhibition
This compound derivatives are expected to act as competitive inhibitors at DAT, NET, and/or SERT. By binding to these transporters, they block the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of the neurotransmitter in the synapse, enhancing and prolonging its signaling to postsynaptic receptors.[4] The downstream consequences of this increased synaptic monoamine concentration are complex and can include alterations in gene expression, receptor density, and neuronal excitability.[2][11]
References
- 1. This compound | C10H15N | CID 22898654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biology of depression - Wikipedia [en.wikipedia.org]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of N-Methyl-2-(p-tolyl)ethanamine Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-(p-tolyl)ethanamine is a substituted phenethylamine derivative with a structural resemblance to known monoamine neurotransmitters and psychostimulant drugs. This relationship suggests a potential for interaction with monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as metabolic enzymes like monoamine oxidase (MAO).[1][2][3] The prediction of its physicochemical, pharmacokinetic, and pharmacodynamic properties is crucial for assessing its therapeutic potential and safety profile. This technical guide outlines a comprehensive in silico approach to characterize this compound, providing a framework for its virtual assessment.
Physicochemical Properties
A foundational step in the in silico analysis of any compound is the determination of its physicochemical properties. These parameters influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The computed properties of this compound are summarized below.[4]
| Property | Value | Source |
| Molecular Formula | C10H15N | PubChem[4] |
| Molecular Weight | 149.23 g/mol | PubChem[4] |
| IUPAC Name | N-methyl-2-(4-methylphenyl)ethanamine | PubChem[4] |
| InChI Key | ZTXWGLLWOCJFOW-UHFFFAOYSA-N | PubChem[4] |
| Canonical SMILES | CC1=CC=C(C=C1)CCNC | PubChem[4] |
| XLogP3 | 2.1 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
| Exact Mass | 149.120449483 Da | PubChem[4] |
| Monoisotopic Mass | 149.120449483 Da | PubChem[4] |
| Topological Polar Surface Area | 12 Ų | PubChem[4] |
| Heavy Atom Count | 11 | PubChem[4] |
In Silico Experimental Protocols
The following sections detail proposed in silico methodologies for a comprehensive evaluation of this compound.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
The prediction of ADMET properties is a critical component of early-stage drug discovery, helping to identify potential liabilities of a compound.[5]
Methodology:
-
Model Selection: Utilize established computational models for ADMET prediction. A variety of commercial and open-source software packages are available that employ quantitative structure-activity relationship (QSAR) models and other machine learning algorithms.[5]
-
Input Data: The canonical SMILES string (CC1=CC=C(C=C1)CCNC) of this compound serves as the input for these predictive models.[4]
-
Property Prediction: Predict a range of ADMET properties, including but not limited to:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein (P-gp) substrate and inhibitor potential.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VDss).
-
Metabolism: Prediction of metabolic pathways, identification of potential metabolites, and interaction with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) as a substrate or inhibitor.
-
Excretion: Prediction of renal clearance and major routes of excretion.
-
Toxicity: Prediction of various toxicity endpoints such as hepatotoxicity, cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and carcinogenicity.
-
Molecular Docking
Molecular docking simulations can predict the binding orientation and affinity of this compound to its putative biological targets. Given its structure, the primary targets of interest are the monoamine transporters (DAT, NET, and SERT).[1][6]
Methodology:
-
Target Preparation: Obtain the three-dimensional crystal structures of human DAT, NET, and SERT from the Protein Data Bank (PDB). If crystal structures are unavailable, homology models can be constructed.[1] Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate a 3D conformation of this compound. Assign appropriate atom types and charges.
-
Docking Simulation: Perform molecular docking using software such as AutoDock, GOLD, or Glide.[2] Define the binding site (e.g., the S1 binding pocket) on the transporter proteins.[6]
-
Analysis: Analyze the resulting docking poses and scoring functions to predict the preferred binding mode and estimate the binding affinity.[7] A lower docking score generally indicates a more favorable binding interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While a single compound is the focus here, QSAR methodologies are invaluable in understanding how structural modifications would affect activity. A predictive QSAR model can be built using a dataset of structurally similar compounds with known activities against monoamine transporters.[7]
Methodology:
-
Dataset Collection: Compile a dataset of phenethylamine derivatives and other monoamine reuptake inhibitors with experimentally determined binding affinities (e.g., Ki or IC50 values) for DAT, NET, and SERT.
-
Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., topological, electronic, and steric properties).
-
Model Building: Develop a QSAR model using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forests.[8][9]
-
Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its robustness and predictive power.[7]
-
Activity Prediction: Use the validated QSAR model to predict the binding affinity of this compound to the monoamine transporters.
Predicted Biological Interactions and Signaling Pathways
Based on its structural similarity to psychostimulants, this compound is predicted to act as a monoamine reuptake inhibitor.[1] The primary mechanism of action is likely the blockade of DAT, leading to an increase in extracellular dopamine concentrations in the synaptic cleft.[10] This, in turn, would enhance dopaminergic signaling.
Proposed In Silico Prediction Workflow
References
- 1. In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of in-silico drug discovery techniques to discover a novel hit for target-specific inhibition of SARS-CoV-2 Mpro’s revealed allosteric binding with MAO-B receptor: A theoretical study to find a cure for post-covid neurological disorder | PLOS One [journals.plos.org]
- 4. This compound | C10H15N | CID 22898654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Computational prediction of human drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DSpace [scholarworks.uvm.edu]
- 9. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine - Wikipedia [en.wikipedia.org]
A Hypothesized Mechanism of Action for N-Methyl-2-(p-tolyl)ethanamine: A Technical Guide for Researchers
Disclaimer: This document presents a hypothesized mechanism of action for N-Methyl-2-(p-tolyl)ethanamine based on available data for structurally similar compounds. To date, a comprehensive pharmacological profile for this compound is not available in the public domain. The information herein is intended to guide future research and should not be considered a definitive assessment of this compound's biological activity.
Introduction
This compound is a substituted phenethylamine derivative. Its structural similarity to known psychoactive compounds, particularly monoamine releasing agents, suggests a potential interaction with the monoaminergic systems in the central nervous system. This technical guide synthesizes the available pharmacological data on its closest structural analogs to propose a plausible mechanism of action for this compound. The primary hypothesis is that this compound functions as a monoamine releasing agent, with potential activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Structural Analogs and Inferred Activity
The primary basis for the hypothesized mechanism of action of this compound stems from its close structural relationship to 4-methylamphetamine (4-MA). 4-MA is a known potent and balanced serotonin, norepinephrine, and dopamine releasing agent (SNDRA)[1][2]. The addition of a methyl group to the amine of 2-(p-tolyl)ethanamine to form this compound is analogous to the relationship between amphetamine and methamphetamine, where N-methylation generally preserves or enhances monoamine releasing activity[3][4].
Quantitative Data for Structural Analogs
The following table summarizes the in vitro functional activity of 4-methylamphetamine at monoamine transporters. This data provides a foundational estimate for the potential potency of this compound.
| Compound | Transporter | Assay Type | EC50 (nM) | Reference |
| 4-Methylamphetamine | NET | Neurotransmitter Release | 22.2 | [1][2] |
| 4-Methylamphetamine | DAT | Neurotransmitter Release | 44.1 | [1][2] |
| 4-Methylamphetamine | SERT | Neurotransmitter Release | 53.4 | [1][2] |
| S(+)-N-methyl-4-MA | DAT, NET, SERT | Releaser Activity | Potent | [5] |
| R(-)-N-methyl-4-MA | DAT, NET, SERT | Releaser Activity | Less Potent | [5] |
Hypothesized Mechanism of Action
Based on the data from its structural analogs, this compound is hypothesized to act as a monoamine releasing agent. This mechanism involves the following key steps:
-
Uptake into Presynaptic Neurons: The compound likely serves as a substrate for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, allowing it to enter presynaptic nerve terminals.
-
Reversal of Transporter Function: Once inside the neuron, it is thought to interact with the transporters from the intracellular side, inducing a conformational change that reverses their normal function. Instead of transporting monoamines from the synapse into the neuron, the transporters begin to move monoamines from the cytoplasm into the synaptic cleft.
-
Interaction with VMAT2 (Possible): Like other amphetamine-type compounds, this compound may also interact with the vesicular monoamine transporter 2 (VMAT2). This interaction could disrupt the sequestration of monoamines into synaptic vesicles, leading to an increase in their cytosolic concentration and further promoting reverse transport into the synapse.
This cascade of events would lead to a significant, non-vesicular release of dopamine, norepinephrine, and serotonin into the synaptic cleft, thereby enhancing monoaminergic neurotransmission.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the hypothesized signaling pathway, the structural relationships guiding this hypothesis, and a general workflow for its experimental validation.
Caption: Hypothesized signaling pathway for this compound.
Caption: Logical relationship of this compound to its analogs.
Caption: Experimental workflow for testing the hypothesized mechanism of action.
Experimental Protocols
To empirically test the hypothesized mechanism of action of this compound, the following experimental protocols are proposed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus/cortex for NET, and cortex for SERT) or cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
This compound (test compound).
-
Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and cocktail.
Procedure:
-
Prepare crude membrane fractions from the respective brain regions or transfected cells by homogenization and centrifugation.
-
In a 96-well plate, add membrane preparations, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of the respective non-labeled inhibitor.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Release Assays
Objective: To determine the potency (EC50) of this compound to induce the release of dopamine, norepinephrine, and serotonin from synaptosomes.
Materials:
-
Rat brain tissue (striatum for dopamine, hippocampus/cortex for norepinephrine and serotonin).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
This compound (test compound).
-
Perfusion buffer (e.g., Krebs-Ringer buffer).
-
Superfusion apparatus.
-
Scintillation counter and cocktail.
Procedure:
-
Prepare synaptosomes from the respective brain regions.
-
Preload the synaptosomes by incubating them with the respective radiolabeled neurotransmitter.
-
Transfer the preloaded synaptosomes to a superfusion chamber and wash with buffer to establish a stable baseline of radioactivity.
-
Expose the synaptosomes to varying concentrations of this compound in the superfusion buffer.
-
Collect fractions of the superfusate at regular intervals.
-
At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.
-
Measure the radioactivity in each collected fraction and in the synaptosome lysate using a scintillation counter.
-
Calculate the percentage of total radioactivity released in each fraction.
-
Determine the EC50 value for release by plotting the peak release against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The structural similarity of this compound to potent monoamine releasing agents like 4-methylamphetamine provides a strong basis for the hypothesis that it acts as a substrate for and reverses the function of DAT, NET, and SERT. This would lead to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin.
To validate this hypothesis, it is imperative to conduct the detailed experimental protocols outlined in this guide. Determining the binding affinities (Ki) and functional potencies (IC50 for uptake inhibition and EC50 for release) will provide a comprehensive pharmacological profile of this compound. Further in vivo studies, such as microdialysis in awake, freely moving animals, would be crucial to confirm these in vitro findings and to understand the compound's effects on neurotransmitter levels in the brain and its subsequent behavioral outcomes. The elucidation of the precise mechanism of action of this compound will be critical for understanding its potential therapeutic applications or its abuse liability.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein’s Effect on Neurotransmitter Release | Springer Nature Experiments [experiments.springernature.com]
Exploratory Pharmacological Screening of N-Methyl-2-(p-tolyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the exploratory pharmacological screening of N-Methyl-2-(p-tolyl)ethanamine, a substituted phenethylamine. While specific experimental data for this compound is not extensively available in published literature, this guide synthesizes information from structurally related compounds to predict its likely pharmacological profile and outlines detailed experimental protocols for its comprehensive evaluation. The predicted activities are based on the well-established pharmacology of phenethylamine derivatives, which are known to interact with monoamine transporters and various receptor systems. This document serves as a roadmap for researchers initiating a pharmacological investigation of this compound, detailing methodologies for in vitro and in vivo screening and providing a framework for data analysis and interpretation.
Introduction
This compound belongs to the phenethylamine class of compounds, which includes a wide range of neuroactive substances.[1][2] The core phenethylamine structure is a common scaffold for molecules that interact with the central nervous system, often exhibiting stimulant, entactogenic, or hallucinogenic properties.[1][2] The pharmacological profile of a substituted phenethylamine is determined by the nature and position of substituents on the phenyl ring and the ethylamine side chain.[3] In the case of this compound, the key structural features are a methyl group at the para position of the phenyl ring and a methyl group on the nitrogen atom of the ethylamine side chain. These modifications are expected to influence its interaction with biological targets, primarily the monoamine transporters and trace amine-associated receptors.
Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is hypothesized to act as a monoamine transporter inhibitor and/or releasing agent, with potential activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Furthermore, its structural similarity to endogenous trace amines suggests it may be an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[4][5][6] This guide outlines the necessary in vitro and in vivo assays to characterize these potential interactions and elucidate the overall pharmacological profile of this compound.
Predicted Pharmacological Profile
The pharmacological profile of this compound is predicted based on the known effects of its structural components: the p-tolyl group and the N-methyl group, in the context of the phenethylamine backbone.
Interaction with Monoamine Transporters
Substituted phenethylamines are well-documented modulators of monoamine transporters.[1][3] The para-substitution on the phenyl ring is known to influence the potency and selectivity for DAT, NET, and SERT. The N-methylation of phenethylamines is also a critical determinant of their pharmacological activity. It is therefore anticipated that this compound will exhibit inhibitory activity at these transporters.
Table 1: Predicted In Vitro Activity at Monoamine Transporters
| Target | Predicted Activity | Rationale |
| Dopamine Transporter (DAT) | Inhibitor/Releaser | The phenethylamine scaffold is a known substrate for DAT. The p-methyl group may influence binding affinity. |
| Norepinephrine Transporter (NET) | Inhibitor/Releaser | N-methylphenethylamines often show significant activity at NET. |
| Serotonin Transporter (SERT) | Inhibitor/Releaser | Para-substitution can enhance affinity for SERT. |
Interaction with Trace Amine-Associated Receptor 1 (TAAR1)
N-methylphenethylamine is a known agonist of TAAR1.[4][5][6] TAAR1 is a G-protein coupled receptor that modulates monoaminergic neurotransmission.[4][5][6] Given the structural similarity, it is highly probable that this compound also acts as a TAAR1 agonist.
Table 2: Predicted In Vitro Activity at TAAR1
| Target | Predicted Activity | Rationale |
| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | Structural analog of the endogenous TAAR1 agonist N-methylphenethylamine. |
In Vivo Behavioral Effects
The predicted interactions with monoamine transporters and TAAR1 suggest that this compound is likely to produce psychostimulant effects in vivo. These effects are typically characterized by increased locomotor activity.
Table 3: Predicted In Vivo Behavioral Effects in Rodent Models
| Assay | Predicted Effect | Rationale |
| Locomotor Activity | Increase | Increased synaptic concentrations of dopamine and norepinephrine due to transporter inhibition/release are associated with hyperlocomotion. |
Experimental Protocols
To empirically determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a detailed methodology for key assays.
In Vitro Assays
This assay determines the potency of this compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.
Protocol:
-
Cell Culture: Stably transfect human embryonic kidney (HEK-293) cells with the cDNA for human DAT, NET, or SERT. Culture the cells in appropriate media until they reach confluency.
-
Assay Preparation: On the day of the experiment, harvest the cells and resuspend them in a Krebs-Ringer-HEPES buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Incubation: In a 96-well plate, add the cell suspension, the test compound at various concentrations, and a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT). Incubate at room temperature for a specified time (e.g., 10 minutes).
-
Termination of Uptake: Terminate the uptake by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the cells containing the radiolabeled substrate from the incubation medium.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis of the concentration-response curves.
This assay measures the ability of this compound to activate TAAR1, typically by measuring the production of a second messenger like cyclic AMP (cAMP).
Protocol:
-
Cell Culture: Use a cell line stably expressing human TAAR1 and a reporter system, such as a cAMP response element (CRE) coupled to luciferase.
-
Assay Setup: Plate the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration.
-
Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the compound that produces 50% of the maximal response (EC50 value) from the dose-response curve.
In Vivo Assays
This assay assesses the stimulant effects of this compound by measuring changes in the spontaneous movement of rodents.
Protocol:
-
Animals: Use adult male mice or rats, housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituation: On the test day, place the animals individually into open-field arenas and allow them to habituate for a period of 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route at various doses.
-
Data Collection: Immediately after injection, place the animals back into the open-field arenas. Record locomotor activity using an automated activity monitoring system with infrared beams for a duration of 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the dose-response relationship for the different parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the predicted signaling pathway of this compound and the experimental workflows for its characterization.
Caption: Predicted signaling pathway of this compound.
Caption: Experimental workflow for pharmacological screening.
Conclusion
While direct experimental data on this compound is limited, its structural characteristics strongly suggest a pharmacological profile centered on the modulation of monoamine systems. The exploratory screening approach detailed in this guide, combining in vitro transporter and receptor assays with in vivo behavioral assessments, provides a robust framework for elucidating its precise mechanism of action and potential as a neuroactive agent. The data generated from these studies will be crucial for understanding its structure-activity relationships and for guiding any further drug development efforts. Researchers are encouraged to follow these detailed protocols to ensure the generation of high-quality, reproducible data, which will be essential for a thorough pharmacological characterization of this novel compound.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Locomotor Stimulant and Rewarding Effects of Inhaling Methamphetamine, MDPV, and Mephedrone via Electronic Cigarette-Type Technology [escholarship.org]
- 3. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 5. bluelight.org [bluelight.org]
- 6. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of N-Methyl-2-(p-tolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-(p-tolyl)ethanamine is a substituted phenethylamine derivative. As with many compounds in this class, accurate and sensitive detection methods are crucial for research, quality control, and safety assessment in various scientific and industrial fields. These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established principles for the analysis of structurally related phenethylamine compounds.
Analytical Methods Overview
The primary analytical techniques for the determination of this compound are GC-MS and LC-MS/MS. GC-MS is a robust and widely available technique, particularly suitable for volatile and semi-volatile compounds. For phenethylamines, derivatization is often employed to enhance volatility and improve chromatographic peak shape.[1][2] LC-MS/MS offers high sensitivity and selectivity and is well-suited for the analysis of complex sample matrices with minimal sample preparation.[3][4]
Quantitative Data Summary
The following table summarizes representative quantitative performance data for the analytical methods described. These values are based on typical performance for the analysis of similar phenethylamine derivatives and should be validated in-house for specific applications.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 0.1 - 1.0 ng/mL[4] |
| Linearity Range | 5 - 1000 ng/mL | 1.0 - 50.0 ng/mL[3][4] |
| Precision (RSD%) | < 10% | < 15% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes the analysis of this compound by GC-MS following derivatization with trifluoroacetic anhydride (TFAA). Derivatization is a common step for phenethylamines to improve their volatility and chromatographic performance.[1][2]
1. Sample Preparation and Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution in methanol to cover the desired concentration range (e.g., 5-1000 ng/mL).
-
For unknown samples, dissolve or dilute them in methanol to an expected concentration within the calibration range.
-
-
Derivatization Procedure:
-
Pipette 100 µL of each standard or sample solution into a clean, dry glass vial.
-
Add 50 µL of trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate.
-
Cap the vials tightly and heat at 70°C for 20 minutes.
-
After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
3. Data Analysis
-
Identify the TFA derivative of this compound based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve generated from the peak areas of the calibration standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a method for the sensitive and selective analysis of this compound using LC-MS/MS. This method is particularly advantageous for complex matrices due to its high specificity.[3][5]
1. Sample Preparation
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution in a mixture of water and methanol (50:50 v/v) to cover the desired concentration range (e.g., 1-50 ng/mL).
-
For unknown samples, dissolve or dilute them in the same solvent mixture.
-
-
"Dilute-and-Shoot" Approach: For relatively clean samples, a simple dilution may be sufficient.[3][4] Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent.[3][4]
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
Start at 10% B.
-
Linear gradient to 90% B over 8 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 60 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 550°C.
-
IonSpray Voltage: 5500 V.
-
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion (Q1) will be the protonated molecule [M+H]+ of this compound.
-
Product ions (Q3) for quantification and qualification should be determined by infusing a standard solution of the analyte.
-
3. Data Analysis
-
Identify this compound based on its retention time and the presence of the selected MRM transitions.
-
Quantify the analyte using a calibration curve generated from the peak areas of the calibration standards.
Visualizations
References
- 1. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. shimadzu.com [shimadzu.com]
- 3. fda.gov.tw [fda.gov.tw]
- 4. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of N-Methyl-2-(p-tolyl)ethanamine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the chiral separation of the enantiomers of N-Methyl-2-(p-tolyl)ethanamine. Methods for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are presented. The protocols are based on established methodologies for the separation of structurally similar chiral amines, particularly secondary amines and phenylethylamine derivatives. Polysaccharide-based chiral stationary phases are highlighted due to their broad applicability and high success rate in resolving such compounds.
Introduction
This compound is a chiral secondary amine. The effective separation of its enantiomers is crucial for pharmacological and toxicological studies, as individual enantiomers of a chiral compound can exhibit significantly different biological activities. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for the enantioselective analysis and purification of chiral compounds.[1][2] Polysaccharide-based CSPs, in particular, have demonstrated broad enantioselectivity for a wide range of chiral molecules, including amines.[3][4][5]
This application note details recommended starting conditions for the chiral separation of this compound enantiomers using both HPLC and SFC, providing a systematic approach to method development.
Recommended Instrumentation and Materials
-
Chromatography Systems:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or photodiode array (PDA) detector.
-
Analytical SFC system with a CO₂ pump, modifier pump, autosampler, column thermostat, back pressure regulator (BPR), and a PDA detector.
-
-
Chiral Stationary Phases (CSPs):
-
Recommended Screening Columns (4.6 x 250 mm, 5 µm or 3 µm):
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))
-
-
-
Solvents and Reagents:
-
HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH).
-
SFC grade Carbon Dioxide (CO₂).
-
Additives: Diethylamine (DEA) or Triethylamine (TEA).
-
-
Sample Preparation:
-
Dissolve a racemic standard of this compound in the mobile phase or a compatible solvent (e.g., Hexane/IPA 90:10 v/v) to a concentration of approximately 1 mg/mL.
-
Experimental Protocols
The following protocols provide starting points for the chiral method development for this compound.
Normal-phase chromatography is often successful for the separation of chiral amines on polysaccharide-based CSPs. The use of a basic additive is critical to ensure good peak shape and elution.[6]
Table 1: HPLC Screening Conditions
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) |
| Chiral Columns | CHIRALPAK® IA, CHIRALPAK® IC, CHIRALCEL® OD-H | CHIRALPAK® IA, CHIRALPAK® IC, CHIRALCEL® OD-H |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) | n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 5 µL | 5 µL |
Method Development Notes:
-
If no separation is observed, vary the alcohol modifier (IPA, EtOH) and its percentage in the mobile phase (e.g., from 5% to 30%).
-
The choice of the basic additive (DEA or TEA) can influence selectivity.[6]
-
For optimization, adjust the flow rate and column temperature.
SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption.[7][8] A modifier, typically an alcohol, and an additive are used with the primary mobile phase, CO₂.
Table 2: SFC Screening Conditions
| Parameter | Condition 1 | Condition 2 |
| Chiral Columns | CHIRALPAK® IA, CHIRALPAK® IC, CHIRALCEL® OD-H | CHIRALPAK® IA, CHIRALPAK® IC, CHIRALCEL® OD-H |
| Mobile Phase | CO₂ / Methanol / DEA (85:15:0.1, v/v/v) | CO₂ / Ethanol / DEA (80:20:0.1, v/v/v) |
| Flow Rate | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar |
| Column Temperature | 40 °C | 40 °C |
| Detection | PDA Detector (220-300 nm) | PDA Detector (220-300 nm) |
| Injection Volume | 2 µL | 2 µL |
Method Development Notes:
-
The percentage of the alcohol modifier is a key parameter for adjusting retention and selectivity. A gradient of the modifier can be employed for screening.
-
Temperature and back pressure can also be optimized to improve resolution.[7]
-
Different basic additives can be screened to find the optimal conditions for peak shape and resolution.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for chiral method development.
Caption: Workflow for Chiral Method Development.
Data Presentation
Successful separation will yield two distinct peaks in the chromatogram, corresponding to the two enantiomers of this compound. The results should be tabulated to compare the performance of different CSPs and conditions.
Table 3: Example Data Summary for HPLC Separation
| Chiral Stationary Phase | Mobile Phase (v/v/v) | k'₁ | k'₂ | Separation Factor (α) | Resolution (Rs) |
| CHIRALPAK® IA | n-Hexane / IPA / DEA (80:20:0.1) | 2.15 | 2.58 | 1.20 | 2.10 |
| CHIRALCEL® OD-H | n-Hexane / EtOH / DEA (90:10:0.1) | 3.40 | 4.15 | 1.22 | 2.35 |
| CHIRALPAK® IC | n-Hexane / IPA / DEA (80:20:0.1) | 1.88 | 1.88 | 1.00 | 0.00 |
Data are hypothetical and for illustrative purposes only. k'₁ and k'₂ are the retention factors of the first and second eluted enantiomers, respectively. α = k'₂ / k'₁ Rs is calculated using the baseline peak widths.
Conclusion
The protocols provided offer robust starting points for developing a reliable method for the chiral separation of this compound enantiomers. By systematically screening the recommended polysaccharide-based chiral stationary phases with appropriate mobile phases in either HPLC or SFC, a successful separation can be achieved. Further optimization of mobile phase composition, temperature, and flow rate will allow for the fine-tuning of the method to meet specific analytical requirements, such as speed, resolution, and sensitivity.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for N-Methylphenethylamine (NMPEA) as a Research Chemical
Disclaimer: Due to the limited availability of published research on N-Methyl-2-(p-tolyl)ethanamine, this document provides detailed application notes and protocols for the closely related and well-studied compound, N-Methylphenethylamine (NMPEA) . The structural difference, the presence of a phenyl group in NMPEA versus a p-tolyl group, will influence the compound's pharmacological and metabolic properties. However, the methodologies presented here for NMPEA can serve as a strong foundational framework for researchers investigating novel phenethylamine derivatives.
Introduction to N-Methylphenethylamine (NMPEA)
N-Methylphenethylamine (NMPEA) is a naturally occurring trace amine found in humans and various plants.[1][2] It is a structural isomer of amphetamine and shares pharmacological properties with other phenethylamines.[1][2] As a research chemical, NMPEA is primarily used to investigate the function of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic neurotransmission.[1][2] Its role as a TAAR1 agonist makes it a valuable tool for studying the regulation of dopamine, norepinephrine, and serotonin systems in the central nervous system.[2]
Physicochemical and Pharmacological Data
Table 1: Physicochemical Properties of NMPEA
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [1] |
| Molar Mass | 135.21 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.93 g/cm³ | [1] |
| Boiling Point | 203 °C | [1] |
| pKa | 10.14 | [1] |
Table 2: Pharmacological and Toxicological Data for NMPEA
| Parameter | Value | Species/System | Reference |
| Primary Target | TAAR1 (Agonist) | Human | [1][2] |
| Metabolic Enzymes | MAO-A (Substrate) | Rat brain mitochondria | [1] |
| MAO-B (Substrate) | Rat brain mitochondria | [1] | |
| Kₘ for MAO-A | 58.8 µM | Rat brain mitochondria | [1] |
| Kₘ for MAO-B | 4.13 µM | Rat brain mitochondria | [1] |
Experimental Protocols
Synthesis of N-Methylphenethylamine (NMPEA)
This protocol is based on the N-methylation of phenethylamine via a sulfonamide intermediate, a classic and reliable method.
Objective: To synthesize NMPEA from phenethylamine.
Materials:
-
Phenethylamine
-
p-Toluenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, separatory funnel, etc.)
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Protection of the amine:
-
Dissolve phenethylamine in a suitable solvent such as diethyl ether in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath and slowly add p-toluenesulfonyl chloride with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the p-toluenesulfonamide of phenethylamine.
-
-
N-Methylation:
-
Dissolve the dried p-toluenesulfonamide in a suitable solvent like dimethylformamide (DMF).
-
Add a base such as sodium hydride (NaH) carefully under an inert atmosphere.
-
Slowly add methyl iodide and stir the reaction mixture at room temperature overnight.
-
Quench the reaction by carefully adding water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the N-methylated sulfonamide.
-
-
Deprotection:
-
To the N-methylated sulfonamide, add a strong acid such as concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to hydrolyze the sulfonamide.
-
Cool the reaction mixture and basify with a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the NMPEA into an organic solvent like diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent to obtain crude NMPEA.
-
-
Purification:
-
The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.
-
To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol.
-
Collect the precipitated NMPEA hydrochloride salt by filtration and dry.
-
Caption: TAAR1 signaling cascade upon NMPEA binding.
Analytical Detection of NMPEA by GC-MS
Objective: To identify and quantify NMPEA in a sample matrix (e.g., biological fluid or synthetic reaction mixture) using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often required for phenethylamines to improve their chromatographic properties.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for amine analysis (e.g., a mid-polarity column)
-
Sample containing NMPEA
-
Internal standard (e.g., a deuterated analog of NMPEA)
-
Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA)
-
Solvents for extraction and dilution (e.g., ethyl acetate, methanol)
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of the sample, add the internal standard.
-
Adjust the pH of the sample to basic (e.g., pH 9-10) with a suitable buffer or base to ensure NMPEA is in its free base form.
-
Add an extraction solvent (e.g., ethyl acetate), vortex vigorously, and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate).
-
Add the derivatizing agent (e.g., TFAA).
-
Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 20-30 minutes) to form the trifluoroacetyl derivative of NMPEA.
-
Evaporate the excess derivatizing agent and solvent.
-
Reconstitute the final residue in a known volume of a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the prepared sample into the GC-MS system.
-
GC conditions: Set an appropriate temperature program for the oven to separate the analyte from other components. Use helium as the carrier gas.
-
MS conditions: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions of the derivatized NMPEA and the internal standard.
-
-
Data Analysis:
-
Qualitative: Compare the retention time and mass spectrum of the peak in the sample to that of a known standard of derivatized NMPEA.
-
Quantitative: Construct a calibration curve using standards of known concentrations. Calculate the concentration of NMPEA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Workflow for GC-MS Analysis of NMPEA:
Caption: General workflow for the GC-MS analysis of NMPEA.
Conclusion
N-Methylphenethylamine is a valuable research tool for investigating the pharmacology of the TAAR1 receptor and its role in monoaminergic neurotransmission. The protocols provided here for its synthesis, in vitro characterization, and analytical detection offer a starting point for researchers. It is crucial to adapt and optimize these methods based on specific experimental needs and available instrumentation. For researchers interested in this compound, these protocols can be adapted, but validation of each step will be necessary.
References
Application Notes and Protocols for N-Methylation of 2-(p-tolyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-methylation of 2-(p-tolyl)ethylamine to yield N,N-dimethyl-2-(p-tolyl)ethylamine. The primary method described is the Eschweiler-Clarke reaction, a well-established and efficient procedure for the exhaustive methylation of primary amines.[1][2][3][4] This reductive amination utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering high yields and avoiding the formation of quaternary ammonium salts.[1][4] Alternative methods, such as reductive amination with other reducing agents, are also briefly discussed. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
N-methylation is a crucial chemical transformation in organic synthesis and drug development. The introduction of methyl groups to an amine can significantly alter a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability. 2-(p-tolyl)ethylamine is a primary amine that serves as a valuable building block for the synthesis of various biologically active compounds. Its N-methylated derivative, N,N-dimethyl-2-(p-tolyl)ethylamine, is a key intermediate in the development of novel therapeutics.
The Eschweiler-Clarke reaction is a robust and widely used method for the N-methylation of primary and secondary amines.[1][2][3][4] The reaction proceeds through the formation of an iminium ion intermediate from the amine and formaldehyde, which is then reduced by formic acid to the methylated amine.[1] For primary amines, this process occurs twice to yield the tertiary amine.[2]
Key Experimental Protocols
Method 1: Eschweiler-Clarke N,N-Dimethylation
This protocol details the N,N-dimethylation of 2-(p-tolyl)ethylamine using the Eschweiler-Clarke reaction.
Materials:
-
2-(p-tolyl)ethylamine (C₉H₁₃N, MW: 135.21 g/mol )
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-(p-tolyl)ethylamine (1.0 eq), formic acid (3.0 eq), and a 37% aqueous solution of formaldehyde (3.0 eq).
-
Reaction: Heat the reaction mixture to 100°C and maintain it at this temperature under reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by slowly adding a 2M aqueous solution of sodium hydroxide until the pH is basic (pH > 10). This should be done in an ice bath to control the exothermic reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N,N-dimethyl-2-(p-tolyl)ethylamine can be purified by vacuum distillation or column chromatography on silica gel.
-
Expected Yield: High (typically >80%).[1]
Method 2: Alternative Reductive Amination
For substrates sensitive to the acidic conditions of the Eschweiler-Clarke reaction, alternative reductive amination methods can be employed. These methods typically involve the formation of an imine from the amine and formaldehyde, followed by reduction with a milder reducing agent.
Reducing Agents:
-
Sodium borohydride (NaBH₄)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
General Procedure Outline:
-
Dissolve 2-(p-tolyl)ethylamine in a suitable solvent (e.g., methanol, acetonitrile).
-
Add an aqueous solution of formaldehyde.
-
Add the chosen reducing agent portion-wise at a controlled temperature (often 0°C to room temperature).
-
Stir the reaction mixture until completion (monitored by TLC).
-
Perform an appropriate aqueous work-up to quench the reaction and extract the product.
-
Purify the product using distillation or chromatography.
Data Presentation
| Parameter | Eschweiler-Clarke Reaction | Alternative Reductive Amination |
| Starting Material | 2-(p-tolyl)ethylamine | 2-(p-tolyl)ethylamine |
| Reagents | Formaldehyde, Formic Acid | Formaldehyde, NaBH₄/NaBH₃CN/NaBH(OAc)₃ |
| Reaction Temperature | 100°C | 0°C to Room Temperature |
| Reaction Time | 4-6 hours | Varies (typically shorter than Eschweiler-Clarke) |
| Typical Yield | >80% | Good to Excellent |
| Key Advantages | High yield, inexpensive reagents, avoids quaternary salt formation | Milder reaction conditions, suitable for acid-sensitive substrates |
| Key Disadvantages | Requires heating, acidic conditions | May require more expensive reducing agents, potential for side reactions |
Mandatory Visualization
Caption: Experimental workflow for the N-methylation of 2-(p-tolyl)ethylamine.
Caption: Signaling pathway of the Eschweiler-Clarke reaction.
References
Application Notes and Protocols for N-Methyl-2-(p-tolyl)ethanamine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-(p-tolyl)ethanamine is a substituted phenethylamine derivative with potential pharmacological activity. Its structural similarity to other known psychoactive compounds, such as N-methylphenethylamine and 4-methylphenethylamine, suggests that it may interact with various neurotransmitter receptors and transporters.[1] This document provides detailed protocols for characterizing the binding of this compound to target receptors using radioligand binding assays. These assays are fundamental in pharmacology for determining the affinity of a ligand for a receptor and for screening new chemical entities.[2][3]
The protocols outlined below describe two primary types of radioligand binding assays: saturation assays, to determine the density of receptors (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, and competition assays, to determine the affinity (Ki) of an unlabeled ligand, such as this compound.[2][4]
Potential Receptor Targets
While specific binding data for this compound is not extensively available in the public domain, its structural analogues provide clues to its potential targets. For instance, 4-methylphenethylamine is an agonist for the human trace amine-associated receptor 1 (TAAR1).[1] Other related compounds in the broader class of phenethylamines and arylcyclohexylamines are known to interact with a range of targets including:
-
Dopamine Transporter (DAT)
-
Serotonin Transporter (SERT)
-
Norepinephrine Transporter (NET)
-
NMDA Receptors [5]
-
Sigma Receptors [5]
-
μ-Opioid Receptors [5]
Researchers investigating this compound should consider screening it against a panel of these receptors to elucidate its pharmacological profile.
Data Presentation
The following table is a template for summarizing quantitative data obtained from receptor binding assays with this compound.
| Receptor Target | Radioligand | This compound IC50 (nM) | This compound Ki (nM) | Hill Slope |
| e.g., TAAR1 | [³H]-EPPTB | |||
| e.g., DAT | [³H]-WIN 35,428 | |||
| e.g., SERT | [³H]-Citalopram | |||
| e.g., NET | [³H]-Nisoxetine | |||
| e.g., NMDA | [³H]-MK-801 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of this compound for a specific receptor by measuring its ability to compete with a known radioligand.
1. Materials and Reagents:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-SCH-23390 for D1 receptors).[4]
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl).
-
Unlabeled ligand for determining non-specific binding.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
2. Procedure:
-
Preparation of Reagents: Prepare a stock solution of this compound and create a serial dilution series to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).[2]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[6]
-
50 µL of assay buffer (for total binding) or a high concentration of an unlabeled ligand (for non-specific binding) or varying concentrations of this compound.
-
50 µL of the specific radioligand at a fixed concentration (typically at or near its Kd).[2]
-
150 µL of the membrane preparation (containing 3-20 µg of protein for cells or 50-120 µg for tissue).[6]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[6] Gentle agitation is recommended.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[2][6]
-
Counting: After drying the filters, place them in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[6]
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Protocol 2: Saturation Radioligand Binding Assay
This protocol is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of a radioligand at a specific receptor.
1. Materials and Reagents:
-
Same as in Protocol 1, but without this compound.
2. Procedure:
-
Assay Setup: In a 96-well plate, set up two sets of tubes. In both sets, add increasing concentrations of the radioligand. To one set, add a high concentration of an unlabeled ligand to determine non-specific binding. The other set will determine total binding.
-
Incubation, Filtration, and Counting: Follow the same steps as in Protocol 1.
3. Data Analysis:
-
Calculate specific binding at each radioligand concentration.
-
Plot the specific binding against the radioligand concentration.
-
Use non-linear regression to fit the data to a saturation binding curve to determine Bmax and Kd.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 6. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for In Vitro Studies of N-Methyl-2-(p-tolyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methyl-2-(p-tolyl)ethanamine is a substituted phenethylamine, a class of compounds known for profound effects on the central nervous system. Its structural similarity to known monoamine modulators, such as amphetamine and its derivatives, suggests a potential interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The N-methyl and p-tolyl substitutions may significantly influence its potency, selectivity, and mechanism of action (i.e., reuptake inhibitor versus releasing agent).
These application notes provide a comprehensive framework for the in vitro characterization of this compound. The described protocols outline a systematic approach to determine its affinity for monoamine transporters, elucidate its functional activity as a reuptake inhibitor or releasing agent, and assess its preliminary safety profile through cytotoxicity assays. This experimental cascade is essential for understanding the compound's pharmacological profile and predicting its potential physiological and toxicological effects.
Overall Experimental Workflow
A logical progression of experiments is crucial for a thorough in vitro evaluation. The workflow begins with primary binding assays to determine affinity at the primary targets (monoamine transporters), followed by functional assays to understand the mechanism of action. Finally, initial safety assessments are conducted to identify potential cellular toxicity.
Caption: High-level workflow for the in vitro characterization of the test compound.
Primary Screening: Monoamine Transporter Affinity
Application Note: The initial step is to determine if this compound binds to the primary targets: DAT, NET, and SERT. Radioligand binding assays are a robust method to quantify the affinity (Ki) of a compound for these transporters. These assays utilize cell membranes expressing the target transporter and a specific radioligand. The test compound's ability to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki). This provides a quantitative measure of binding affinity.
Protocol: Radioligand Binding Assay for DAT, NET, and SERT [1]
This protocol is adapted for a 96-well plate format.
3.1. Materials
-
Cell Membranes: Commercially available or prepared from cell lines stably expressing human DAT, NET, or SERT (e.g., HEK-293 or CHO cells).
-
Radioligands:
-
For DAT: [³H]WIN 35,428 (Kd ≈ 1-2 nM)
-
For NET: [³H]Nisoxetine (Kd ≈ 0.5-1 nM)
-
For SERT: [³H]Citalopram (Kd ≈ 1-2 nM)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control:
-
For DAT: 10 µM Mazindol
-
For NET: 10 µM Desipramine
-
For SERT: 10 µM Fluoxetine
-
-
Test Compound: this compound, prepared in a 10-point serial dilution (e.g., 0.1 nM to 100 µM).
-
Equipment: 96-well microplates, tissue homogenizer, filtration apparatus (e.g., Brandel cell harvester), glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation fluid.
3.2. Procedure
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize membranes in ice-cold assay buffer and determine the protein concentration (e.g., via BCA assay). Dilute membranes to a final concentration of 10-20 µg protein per well.[1]
-
Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition (Total Binding, Non-specific Binding, and Test Compound concentrations).
-
Total Binding: 50 µL assay buffer + 50 µL radioligand + 100 µL membrane suspension.
-
Non-specific Binding: 50 µL non-specific control + 50 µL radioligand + 100 µL membrane suspension.
-
Test Compound: 50 µL of each test compound dilution + 50 µL radioligand + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C (transporter dependent) with gentle agitation to reach equilibrium.[1]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[1]
-
Quantification: Transfer each filter to a scintillation vial, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours in the dark. Measure radioactivity using a liquid scintillation counter.[1]
3.3. Data Analysis
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
3.4. Data Presentation
| Transporter | Radioligand | Ki (nM) for this compound |
| DAT | [³H]WIN 35,428 | Experimental Value |
| NET | [³H]Nisoxetine | Experimental Value |
| SERT | [³H]Citalopram | Experimental Value |
Functional Characterization: Uptake and Release Assays
Application Note: Once binding affinity is established, it is crucial to determine the functional effect of the compound. Does it block the normal function of the transporter (reuptake inhibition), or does it cause the transporter to work in reverse, expelling neurotransmitter from the cell (release)? Cell-based assays are used to measure these two distinct mechanisms.[2][3] Uptake inhibition assays measure the compound's ability to block the uptake of a radiolabeled neurotransmitter, while release assays measure its ability to evoke the efflux of a pre-loaded radiolabeled neurotransmitter.[2]
Caption: Mechanisms of reuptake inhibition versus neurotransmitter release at the synapse.
Protocol: In Vitro Neurotransmitter Uptake Inhibition Assay [4][5]
4.1. Materials
-
Cell Lines: HEK-293 cells (or similar) stably expressing hDAT, hNET, or hSERT.
-
Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Assay Buffer (KHB): Krebs-HEPES buffer, pH 7.4.
-
Test Compound: this compound, prepared in serial dilutions.
-
Positive Controls (for non-specific uptake): 10 µM Mazindol (DAT), 10 µM Desipramine (NET), 10 µM Fluoxetine (SERT).
4.2. Procedure
-
Cell Plating: Plate transporter-expressing cells in a 96-well plate at a density of 20,000-50,000 cells/well and allow them to adhere overnight.[2]
-
Pre-incubation: Wash cells once with room temperature KHB. Add 50 µL of KHB containing various concentrations of the test compound or vehicle control and incubate for 5-10 minutes at room temperature.[4]
-
Uptake Initiation: Add 50 µL of KHB containing the radiolabeled substrate (e.g., final concentration of 5-10 nM) to each well to initiate uptake.
-
Incubation: Incubate for a short period (1-5 minutes) at room temperature. The time should be within the linear range of uptake for each transporter.
-
Termination: Rapidly stop the uptake by washing the cells 3-4 times with ice-cold KHB.
-
Lysis and Quantification: Lyse the cells by adding 1% SDS or a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity.
4.3. Data Analysis
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by performing a non-linear regression analysis.
Protocol: In Vitro Neurotransmitter Release Assay [2][3]
4.4. Materials
-
Same as for the uptake inhibition assay.
-
Positive Control: d-Amphetamine (a known releasing agent).
4.5. Procedure
-
Cell Plating: Plate cells as described in the uptake assay.
-
Loading: Wash cells with KHB and then incubate them with the appropriate radiolabeled substrate (e.g., 10 nM [³H]Dopamine) for 30-45 minutes at 37°C to allow for uptake.
-
Washing: Wash the cells 3-4 times with ice-cold KHB to remove any remaining extracellular radiolabel.
-
Initiating Release: Add 100 µL of KHB containing various concentrations of the test compound, d-amphetamine, or vehicle control to the wells.
-
Incubation: Incubate for 10-30 minutes at 37°C.
-
Sample Collection: Carefully collect the supernatant (extracellular buffer) from each well.
-
Lysis: Lyse the remaining cells in the wells with 1% SDS.
-
Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
4.6. Data Analysis
-
Calculate the percentage of total radioactivity released into the supernatant for each condition: % Release = [CPM_supernatant / (CPM_supernatant + CPM_lysate)] * 100.
-
Plot the percentage of release against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal release effect) using non-linear regression.
4.7. Data Presentation
| Assay Type | Transporter | Parameter | Value (nM) for this compound |
| Uptake Inhibition | DAT | IC₅₀ | Experimental Value |
| NET | IC₅₀ | Experimental Value | |
| SERT | IC₅₀ | Experimental Value | |
| Release | DAT | EC₅₀ | Experimental Value |
| NET | EC₅₀ | Experimental Value | |
| SERT | EC₅₀ | Experimental Value |
Safety Assessment: In Vitro Cytotoxicity
Application Note: It is essential to assess whether the test compound exhibits toxicity to cells at concentrations relevant to its pharmacological activity. A simple and robust method is the MTT assay, which measures mitochondrial reductase activity as an indicator of cell viability. A reduction in this activity is proportional to the number of dead or metabolically inactive cells. This assay provides an initial indication of the compound's therapeutic window.
Protocol: MTT Cytotoxicity Assay [6][7]
5.1. Materials
-
Cell Line: A relevant neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) or a standard cell line like HEK-293.[6]
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).
-
Test Compound: this compound, prepared in serial dilutions.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Positive Control: A known cytotoxic agent (e.g., Triton X-100).
5.2. Procedure
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 1 µM to 1000 µM) or vehicle control.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a CO₂ incubator.[6]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 540-570 nm using a microplate reader.
5.3. Data Analysis
-
Calculate cell viability as a percentage of the vehicle-treated control cells: % Viability = (Absorbance_test / Absorbance_control) * 100.
-
Plot the percentage of viability against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration that reduces cell viability by 50%) using non-linear regression.
5.4. Data Presentation
| Cell Line | Exposure Time (hours) | IC₅₀ (µM) for this compound |
| SH-SY5Y | 24 | Experimental Value |
| 48 | Experimental Value | |
| HEK-293 | 24 | Experimental Value |
| 48 | Experimental Value |
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of N-Methyl-2-(p-tolyl)ethanamine in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Methyl-2-(p-tolyl)ethanamine in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The assay has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for research and drug development applications.
Introduction
This compound is a substituted phenethylamine derivative. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies and drug metabolism research. This document provides a detailed protocol for a quantitative LC-MS/MS assay designed for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound reference standard
-
N-Methyl-d3-2-(p-tolyl)ethanamine (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
LC-MS/MS Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.
Chromatographic Conditions
A C18 analytical column was used for the separation of the analyte and internal standard. The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization mode. The MRM transitions were optimized for both the analyte and the internal standard.
Sample Preparation
A protein precipitation method was employed for the extraction of the analyte and internal standard from human plasma.
Method Validation
The method was validated according to standard bioanalytical method validation guidelines, assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.
Protocols
1. Standard and Sample Preparation
1.1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Methyl-d3-2-(p-tolyl)ethanamine in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.
1.2. Sample Preparation Protocol
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex and inject into the LC-MS/MS system.
2. LC-MS/MS Method
2.1. Liquid Chromatography
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
2.2. Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Temperature | 550°C |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 150.1 | 91.1 | 25 |
| N-Methyl-d3-2-(p-tolyl)ethanamine | 153.1 | 91.1 | 25 |
Note: The exact mass of the protonated molecule [M+H]+ for this compound is approximately 150.128, and for the deuterated internal standard, it is approximately 153.147.
Data Presentation
Table 1: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low QC | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Mid QC | 100 | < 15 | 85-115 | < 15 | 85-115 |
| High QC | 800 | < 15 | 85-115 | < 15 | 85-115 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationship for MRM-based quantitation.
Application Notes and Protocols: N-Methyl-2-(p-tolyl)ethanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis and utilization of N-Methyl-2-(p-tolyl)ethanamine as a versatile precursor in organic synthesis. The information is intended to guide researchers in the efficient preparation of this secondary amine and its subsequent application in the development of novel bioactive molecules.
Introduction
This compound, a secondary amine derivative of 2-(p-tolyl)ethylamine, is a valuable building block in medicinal chemistry and agrochemical research. Its structural motif is found in various biologically active compounds. The presence of the N-methyl group can significantly influence the pharmacological and physicochemical properties of a molecule, such as its metabolic stability, membrane permeability, and receptor binding affinity. These notes detail robust methods for the synthesis of this compound and provide a representative protocol for its use as a precursor in the synthesis of a target molecule.
Synthesis of this compound
The synthesis of this compound is readily achieved from its primary amine precursor, 2-(p-tolyl)ethylamine. Two common and effective methods are the Eschweiler-Clarke reaction and reductive amination.
Method 1: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines using formaldehyde and formic acid.[1][2] This reaction is advantageous as it typically proceeds to completion without the formation of quaternary ammonium salts.[2][3]
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(p-tolyl)ethylamine (1.0 eq).
-
Add an excess of aqueous formaldehyde (37 wt. % in H₂O, 2.5 eq) and formic acid (98%, 2.5 eq).
-
Heat the reaction mixture to 80-100 °C and maintain it at this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess formic acid until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure product.
Method 2: Reductive Amination
Reductive amination offers a milder alternative to the Eschweiler-Clarke reaction and involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[4][5] For the synthesis of this compound, this involves the reaction of 4-methylphenylacetaldehyde with methylamine, followed by reduction of the intermediate imine.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-methylphenylacetaldehyde (1.0 eq) and a solution of methylamine (1.2 eq, e.g., 40% in water or 2M in THF) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of acetic acid to facilitate imine formation and stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to afford the crude product.
-
Purify by column chromatography on silica gel to yield pure this compound.
Data Presentation: Synthesis of this compound
| Parameter | Method 1: Eschweiler-Clarke | Method 2: Reductive Amination |
| Precursor | 2-(p-Tolyl)ethylamine | 4-Methylphenylacetaldehyde |
| Reagents | Formaldehyde, Formic Acid | Methylamine, Sodium Borohydride |
| Typical Yield | 80-95% | 75-90% |
| Purity (post-purification) | >98% | >98% |
| Key Advantages | High yield, no over-methylation | Milder reaction conditions |
Application in Organic Synthesis: A Representative Protocol
This compound serves as a key intermediate in the synthesis of more complex molecules. The following is a representative protocol for its use in the synthesis of a hypothetical bioactive amide, N-methyl-N-(2-(p-tolyl)ethyl)benzamide.
Experimental Protocol: Synthesis of N-methyl-N-(2-(p-tolyl)ethyl)benzamide
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a tertiary amine base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-methyl-N-(2-(p-tolyl)ethyl)benzamide.
Data Presentation: Synthesis of a Bioactive Amide
| Parameter | Value |
| Precursor | This compound |
| Reagent | Benzoyl Chloride |
| Product | N-methyl-N-(2-(p-tolyl)ethyl)benzamide |
| Typical Yield | 85-95% |
| Purity (post-purification) | >99% |
| Analytical Data (Hypothetical) | ¹H NMR, ¹³C NMR, HRMS consistent with the structure |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Synthesis of a bioactive amide from the precursor.
Caption: General experimental workflow for organic synthesis.
References
Application Notes and Protocols for the Crystallization of N-Methyl-2-(p-tolyl)ethanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Methyl-2-(p-tolyl)ethanamine is a substituted phenethylamine derivative. For pharmaceutical and research applications, it is often converted to its hydrochloride salt to improve its stability, solubility, and handling properties. The isolation of this salt in a highly pure, crystalline form is crucial for downstream applications. This document provides detailed protocols for various crystallization techniques applicable to this compound hydrochloride, along with guidance on method selection and optimization.
Physicochemical Properties
A summary of the known properties of the free base, this compound, is presented below. These properties can influence the choice of solvents and crystallization conditions for its hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| Appearance | Yellow to light brown liquid (for the free base) | [2] |
General Principles of Amine Hydrochloride Crystallization
The crystallization of amine hydrochloride salts is governed by the principles of solubility and supersaturation. The goal is to create a solution from which the salt will selectively crystallize, leaving impurities behind. Amine hydrochlorides are ionic salts and are generally more soluble in polar solvents and less soluble in non-polar organic solvents.[3]
Common crystallization strategies for small molecule hydrochloride salts include:
-
Cooling Crystallization: Dissolving the salt in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization.
-
Antisolvent Addition: Adding a solvent in which the salt is insoluble (an "antisolvent") to a solution of the salt, thereby reducing its solubility and causing it to precipitate.
-
Slow Evaporation: Allowing the solvent to slowly evaporate from a solution of the salt, increasing the concentration until crystallization occurs.[4]
-
Slurry Crystallization: Suspending the salt in a solvent in which it is sparingly soluble and allowing it to equilibrate, often with temperature cycling, to improve its crystalline form and purity.
The choice of solvent is critical. Alcohols, such as ethanol and isopropanol, are common choices. Isopropanol is often preferred for recrystallizing hydrochloride salts as many are less soluble in it compared to ethanol, which can lead to better recovery.[5] Ethers are frequently used as antisolvents.[5]
Experimental Protocols
The following are detailed protocols for the crystallization of this compound hydrochloride. These are general methods and may require optimization for specific scales and purity requirements.
Protocol 1: Cooling Crystallization from Isopropanol
This method is suitable for purifying the salt when it has moderate solubility in a solvent at elevated temperatures and lower solubility at room temperature or below.
Materials:
-
Crude this compound hydrochloride
-
Isopropanol (IPA)
-
Heating mantle or hot plate with a stirrer
-
Crystallization vessel (e.g., Erlenmeyer flask) with a condenser
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Place the crude this compound hydrochloride into the crystallization vessel.
-
Add a minimal amount of isopropanol to the vessel.
-
Gently heat the mixture to reflux with stirring until the solid is completely dissolved. Add more isopropanol in small portions if necessary to achieve complete dissolution. Avoid using an excessive amount of solvent to ensure a good yield.
-
Once dissolved, slowly cool the solution to room temperature. The rate of cooling can influence crystal size and purity; slower cooling generally yields larger and purer crystals.[3]
-
For further yield improvement, the flask can be placed in an ice bath or refrigerator for a period of time (e.g., 1-2 hours).
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of cold isopropanol to remove any remaining impurities.
-
Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Antisolvent Crystallization using Isopropanol and Diethyl Ether
This technique is useful when the salt is highly soluble in one solvent but poorly soluble in another miscible solvent.
Materials:
-
Crude this compound hydrochloride
-
Isopropanol (IPA)
-
Diethyl ether (Et₂O)
-
Crystallization vessel
-
Stirring apparatus
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the crude this compound hydrochloride in a minimum amount of isopropanol at room temperature. Gentle warming may be applied if necessary to achieve dissolution.
-
Slowly add diethyl ether to the stirred solution. The addition should be dropwise to control the rate of precipitation.
-
Continue adding diethyl ether until the solution becomes cloudy, indicating the onset of precipitation.
-
Allow the mixture to stir for a period (e.g., 30-60 minutes) to allow for complete crystallization.
-
Cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a mixture of isopropanol and diethyl ether, or with pure diethyl ether.
-
Dry the crystals in a vacuum oven.
Protocol 3: Slow Evaporation from an Ethanol/Water Mixture
This method is straightforward and can produce high-quality crystals, particularly for analytical purposes.[4]
Materials:
-
This compound hydrochloride
-
Ethanol
-
Deionized water
-
Crystallization dish or beaker
-
Parafilm or a watch glass
Procedure:
-
Dissolve the this compound hydrochloride in a suitable solvent mixture, such as ethanol with a small amount of water to aid dissolution.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a crystallization dish or a beaker.
-
Cover the container with parafilm and pierce a few small holes in it, or cover it with a watch glass slightly offset. This will allow for slow evaporation of the solvent.
-
Place the container in a location with minimal vibrations and stable temperature.
-
Allow the solvent to evaporate slowly over several days.
-
Once a suitable amount of crystals has formed, they can be harvested by filtration or by decanting the remaining solvent.
-
The crystals can be washed with a small amount of cold solvent and then air-dried or dried in a vacuum oven.
Data Summary for Crystallization Techniques
The following table summarizes key parameters for the described crystallization protocols. These are starting points and should be optimized for the specific batch of this compound hydrochloride.
| Parameter | Cooling Crystallization | Antisolvent Crystallization | Slow Evaporation |
| Primary Solvent | Isopropanol | Isopropanol | Ethanol/Water |
| Antisolvent | N/A | Diethyl Ether | N/A |
| Temperature | Reflux to 0-5 °C | Room Temperature to 0-5 °C | Ambient |
| Key Control Variable | Cooling Rate | Addition Rate of Antisolvent | Evaporation Rate |
| Typical Crystal Size | Small to Medium | Small to Medium | Medium to Large |
| Typical Purity | Good to Excellent | Good | Excellent |
| Typical Yield | Good to High | High | Variable |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for selecting and optimizing a crystallization method for this compound hydrochloride.
References
- 1. This compound | C10H15N | CID 22898654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"optimizing reaction conditions for N-Methyl-2-(p-tolyl)ethanamine synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Methyl-2-(p-tolyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary and highly effective synthetic routes for the synthesis of this compound:
-
Reductive Amination of p-tolylacetone: This one-pot reaction involves the condensation of p-tolylacetone with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
-
Eschweiler-Clarke Methylation of 2-(p-tolyl)ethanamine: This classic reaction involves the methylation of the primary amine, 2-(p-tolyl)ethanamine, using an excess of formaldehyde and formic acid.[1][2] The reaction is known for its high efficiency and for preventing the formation of quaternary ammonium salts.[1][3]
Q2: How do I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material(s) from the product. The spots can be visualized under UV light or by using a staining agent like ninhydrin (for primary and secondary amines) or potassium permanganate.
Q3: What are the expected physical and chemical properties of this compound?
A3: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₅N[4] |
| Molecular Weight | 149.23 g/mol [4] |
| IUPAC Name | N-methyl-2-(4-methylphenyl)ethanamine[4] |
| CAS Number | 229621-74-3[4] |
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety precautions should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All reactions should be carried out in a well-ventilated fume hood. The reagents used, such as formic acid, formaldehyde, and sodium borohydride, are corrosive, toxic, and/or flammable, and should be handled with care.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete imine formation (Reductive Amination) | Ensure anhydrous conditions, as water can inhibit imine formation. Consider the use of a dehydrating agent like magnesium sulfate or molecular sieves. |
| Ineffective reduction | Ensure the reducing agent (e.g., sodium borohydride) is fresh and has been stored correctly. For the Eschweiler-Clarke reaction, ensure an adequate excess of formic acid is used.[1] |
| Suboptimal reaction temperature | For the Eschweiler-Clarke reaction, heating is typically required (e.g., 80-100°C) to drive the reaction to completion.[1] For reductive amination with borohydride reagents, the reaction may need to be run at a specific temperature (e.g., room temperature or below) to control reactivity. |
| Incorrect stoichiometry | Carefully check the molar ratios of your reactants. In the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is necessary.[1] |
| Product loss during workup | The product is a basic amine. Ensure the aqueous layer is sufficiently basified (pH > 10) before extraction with an organic solvent to maximize recovery of the free amine. |
Issue 2: Formation of Side Products/Impurities
| Potential Cause | Troubleshooting/Optimization Strategy |
| Formation of a tertiary amine (N,N-dimethyl-2-(p-tolyl)ethanamine) in Eschweiler-Clarke | This can occur if the starting material is the primary amine, 2-(p-tolyl)ethanamine. The Eschweiler-Clarke reaction is designed to exhaustively methylate primary and secondary amines to the tertiary amine.[2] If the secondary amine is the desired product, starting with the primary amine and attempting to control the stoichiometry can be challenging. |
| Formation of an alcohol byproduct (from reduction of p-tolylacetone) | This can happen in the reductive amination if the reduction of the ketone is faster than imine formation. To mitigate this, allow sufficient time for the imine to form before adding the reducing agent, or use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride. |
| Unreacted starting material | Increase the reaction time or temperature (within reasonable limits) to drive the reaction to completion. Monitor by TLC until the starting material is consumed. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting/Optimization Strategy |
| Co-elution of product and impurities during column chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate/hexane with a small amount of triethylamine to prevent streaking of the amine) may be necessary. |
| Product is an oil and difficult to handle | Consider converting the amine to its hydrochloride salt by treating the purified oil with a solution of HCl in a suitable solvent (e.g., ether or methanol). The salt is often a crystalline solid that is easier to handle and store. |
| Emulsion formation during aqueous workup | Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break up the emulsion. |
Experimental Protocols
Disclaimer: These are representative protocols and may require optimization for specific laboratory conditions and scales.
Protocol 1: Reductive Amination of p-Tolylacetone
This protocol is adapted from a general procedure for the reductive amination of ketones.[5]
-
Imine Formation: To a solution of methylamine (2M in methanol, 1.5 equivalents) in a round-bottom flask, add titanium(IV) isopropoxide (1.2 equivalents). To this mixture, add p-tolylacetone (1.0 equivalent). Stir the reaction mixture at room temperature for 5-6 hours.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C. After the addition is complete, remove the ice bath and stir the mixture for an additional 2-3 hours at room temperature.
-
Work-up: Quench the reaction by the slow addition of water. The resulting inorganic precipitate is removed by filtration and washed with diethyl ether. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Eschweiler-Clarke Methylation of 2-(p-tolyl)ethanamine
This protocol is based on the classical Eschweiler-Clarke reaction conditions.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(p-tolyl)ethanamine (1.0 equivalent). To this, add formic acid (98-100%, 3.0 equivalents) followed by aqueous formaldehyde (37 wt. %, 3.0 equivalents).
-
Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully add 1M hydrochloric acid. Wash the acidic aqueous solution with diethyl ether to remove any non-basic impurities. Basify the aqueous layer to pH > 10 with a concentrated solution of sodium hydroxide, ensuring the mixture is cooled in an ice bath during the addition.
-
Extraction and Purification: Extract the basic aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes for N-Alkylation
| Parameter | Reductive Amination | Eschweiler-Clarke Methylation |
| Starting Materials | p-Tolylacetone, Methylamine | 2-(p-tolyl)ethanamine, Formaldehyde, Formic Acid |
| Key Reagents | Reducing agent (e.g., NaBH₄), Ti(OⁱPr)₄ | Formic Acid, Formaldehyde |
| Reaction Conditions | Typically milder temperatures | Elevated temperatures (80-100°C) |
| Key Advantages | One-pot procedure from the ketone | High yields, avoids quaternary ammonium salt formation |
| Potential Drawbacks | Potential for ketone reduction side product | Use of excess corrosive and toxic reagents |
Visualizations
Experimental Workflow: Reductive Amination
Caption: A generalized workflow for the synthesis of this compound via reductive amination.
Troubleshooting Logic: Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis of this compound.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H15N | CID 22898654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Purification of N-Methyl-2-(p-tolyl)ethanamine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of N-Methyl-2-(p-tolyl)ethanamine via column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation or Tailing of the Compound Spot on TLC/Column | Acid-Base Interaction: The basic amine compound is interacting strongly with the acidic silanol groups on the surface of the standard silica gel.[1][2] This strong attraction can lead to poor separation and tailing.[2] | 1. Mobile Phase Modification: Add a small amount of a competing base to the eluent to neutralize the acidic sites on the silica.[1] Common choices include triethylamine (TEA) (0.1-1%) or a solution of ammonia in methanol (e.g., 1-10% of 10% NH4OH in methanol).[3] 2. Alternative Stationary Phase: Use an amine-functionalized silica column.[2][4] This provides a less polar, basic surface that minimizes strong interactions with the amine, often eliminating the need for basic additives in the mobile phase.[4] |
| Low Yield of Purified Product | Irreversible Adsorption: The compound may be permanently sticking to the silica gel due to the strong acid-base interactions mentioned above.[1] Compound Degradation: Prolonged exposure to the acidic silica stationary phase can potentially degrade sensitive amine compounds.[1] | 1. Use a Modified Mobile Phase or Amine Column: As detailed above, these methods prevent the strong adsorption that leads to yield loss. 2. Minimize Time on Column: Do not let the purified compound sit on the column for an extended period. Elute and collect fractions promptly.[5] 3. Proper Sample Loading: A mass ratio of crude product to silica gel between 1:30 and 1:100 is a general guideline to avoid overloading the column.[6] |
| Co-elution of Impurities with the Product | Similar Polarity: Impurities such as the starting material (2-(p-tolyl)ethylamine) or side-products may have polarities very close to the desired N-methylated product. | 1. Optimize Eluent System with TLC: Systematically test different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate or DCM/methanol, with a basic modifier) to achieve the best possible separation. An ideal Rf value for the target compound is typically around 0.3-0.4.[6] 2. Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can effectively separate compounds with similar Rf values.[6] |
| Presence of Triethylamine (TEA) in Final Product | High Boiling Point of Modifier: Triethylamine has a boiling point of 89.5°C, which can make it difficult to remove completely under reduced pressure. | 1. Co-evaporation: After rotary evaporation, add a polar solvent like methanol and evaporate again. Repeat this process several times to help azeotropically remove the residual TEA.[3] 2. Use a More Volatile Modifier: Consider using methanolic ammonia as the basic modifier, as ammonia is more volatile and easier to remove.[3] 3. Acid-Base Extraction: Dissolve the product in a suitable organic solvent (e.g., diethyl ether) and wash with dilute acid (e.g., 1M HCl) to protonate the TEA, pulling it into the aqueous layer. Then, wash with a base (e.g., sat. NaHCO3) and brine, dry the organic layer, and evaporate. Caution: This may also extract your desired amine product into the aqueous layer if it becomes protonated. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound? A1: Standard silica gel (230-400 mesh) is commonly used, but it requires a basic modifier in the mobile phase to prevent peak tailing and product loss.[1][2] For a more straightforward separation without mobile phase additives, an amine-functionalized silica column is an excellent alternative as its basic surface is more compatible with amine compounds.[4]
Q2: How do I determine the optimal solvent system for my column? A2: The best practice is to perform Thin Layer Chromatography (TLC) analysis before running the column.[6] Test various solvent systems, starting with non-polar mixtures (e.g., hexane/ethyl acetate) and increasing polarity. Add a constant, small amount of a basic modifier (like 0.5% TEA) to each TLC solvent system. The ideal system will show good separation between your product and impurities, with the product spot having an Rf value of approximately 0.3-0.4.[6]
Q3: Should I use dry loading or wet loading for my sample? A3: For basic amines, dry loading is often preferred. This involves pre-adsorbing your crude product onto a small amount of silica gel, drying it to a free-flowing powder, and carefully adding it to the top of the column. This technique typically results in a more uniform sample band and better separation compared to wet loading, where the sample is dissolved in a minimal amount of solvent.
Q4: Can I reuse an amine-functionalized column? A4: Yes, amine-bonded phase columns are generally reusable and can produce reproducible chromatograms.[4] They are compatible with a wide range of solvents, from hexane to water, which facilitates flushing and re-equilibration between runs.[4]
Data Presentation: Typical Chromatographic Conditions
The following table summarizes common starting conditions for the purification of this compound. These should be optimized using TLC for each specific reaction mixture.
| Parameter | Condition A: Standard Silica | Condition B: Standard Silica | Condition C: Amine-Functionalized Silica |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) | Amine-Functionalized Silica Gel |
| Mobile Phase System | Dichloromethane / Methanol / Basic Modifier | Hexane / Ethyl Acetate / Basic Modifier | Hexane / Ethyl Acetate |
| Typical Gradient | 99:1 to 95:5 (DCM:MeOH) | 9:1 to 1:1 (Hexane:EtOAc) | 9:1 to 1:1 (Hexane:EtOAc) |
| Basic Modifier | 0.5-1% Methanolic Ammonia[3] | 0.5-1% Triethylamine (TEA) | Not typically required[4] |
| Application Notes | Good for moderately polar impurities. Methanol is a strong solvent, so the gradient should be increased slowly. | A common, versatile system. Good for separating less polar impurities. | Simplifies workup as no basic modifier needs to be removed. Compounds may elute slightly earlier than on bare silica.[4] |
Experimental Protocols
Detailed Methodology for Purification via Column Chromatography on Silica Gel
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane (DCM) or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber containing a prepared eluent system (e.g., 4:1 Hexane:Ethyl Acetate with 0.5% TEA).
-
Visualize the plate under UV light (254 nm) and/or by staining with potassium permanganate.
-
Adjust the solvent ratio until the desired product has an Rf of ~0.3-0.4 and is well-separated from impurities.
-
-
Column Packing (Wet Slurry Method):
-
Select an appropriate size column based on the amount of crude material (e.g., a 30-50g column for 1g of crude product).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Open the stopcock to allow solvent to drain, settling the silica into a uniform, packed bed. Add more eluent as needed to keep the silica bed from running dry.
-
-
Sample Loading (Dry Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if performing flash chromatography) and begin collecting fractions in test tubes.
-
If using a gradient, start with the least polar solvent system determined from TLC analysis and gradually increase the proportion of the more polar solvent.
-
Monitor the elution process by collecting small samples from the fractions and spotting them on a TLC plate.
-
-
Analysis and Work-up:
-
Develop the TLC plate containing the fraction spots to identify which fractions contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure. If a basic modifier like TEA was used, perform co-evaporation with methanol to ensure its complete removal.[3]
-
The resulting oil or solid is the purified this compound. Confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound.
References
Technical Support Center: Synthesis of N-Methyl-2-(p-tolyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-2-(p-tolyl)ethanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity identification and resolution.
| Observed Issue | Potential Cause(s) | Suggested Action(s) |
| Low Yield of Final Product | Incomplete reaction; Suboptimal reaction conditions (temperature, pressure, reaction time); Impure starting materials. | Monitor the reaction progress using TLC or GC-MS to ensure completion. Optimize reaction parameters. Purify starting materials before use. |
| Presence of Unreacted Starting Materials | Insufficient reaction time; Inadequate stoichiometry of reagents; Poor quality of reducing agent (in reductive amination). | Extend the reaction time. Adjust the molar ratio of the reactants. Use a fresh, high-quality reducing agent. |
| Formation of a High-Boiling Point Side Product | Dimerization or polymerization of starting materials or product; Formation of N,N-di-(2-p-tolylethyl)methylamine in reductive amination. | Optimize reaction conditions to favor the desired product. Purify the crude product using fractional distillation or column chromatography. |
| Product Contaminated with a Tertiary Amine | Over-methylation of the secondary amine. | Carefully control the stoichiometry of the methylating agent. Monitor the reaction closely and stop it once the desired product is the major component. |
| Presence of an N-formyl Impurity | Incomplete reduction in an Eschweiler-Clarke reaction. | Ensure a sufficient amount of formic acid is used and that the reaction goes to completion. The N-formyl intermediate can be hydrolyzed under acidic or basic conditions followed by purification. |
| Product is a Salt (e.g., hydrochloride) | Acidic workup without subsequent neutralization. | Neutralize the reaction mixture with a suitable base (e.g., NaOH, NaHCO3) before extraction of the free amine. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most common synthetic routes are:
-
Reductive Amination: The reaction of p-tolylacetone with methylamine in the presence of a reducing agent.
-
Eschweiler-Clarke Reaction: The methylation of 2-(p-tolyl)ethanamine using formaldehyde and formic acid.[1][2][3][4][5]
Q2: What are the expected major impurities in the reductive amination synthesis?
A2: The primary impurities to expect are:
-
Unreacted p-tolylacetone and methylamine.
-
2-(p-tolyl)propan-2-ol, from the reduction of p-tolylacetone.
-
N,N-di-(2-p-tolylethyl)methylamine, a di-substituted byproduct.
Q3: What impurities are characteristic of the Eschweiler-Clarke synthesis?
A3: Key impurities include:
-
Unreacted 2-(p-tolyl)ethanamine.
-
The intermediate N-formyl-2-(p-tolyl)ethanamine.
-
Potentially a small amount of the corresponding tertiary amine if over-methylation occurs.
Q4: How can I purify the final product?
A4: Purification can be achieved through several methods:
-
Acid-Base Extraction: To separate the basic amine product from neutral or acidic impurities.
-
Fractional Distillation: Effective for separating the product from impurities with significantly different boiling points.
-
Column Chromatography: Using silica gel or alumina can provide high purity product.
Q5: Which analytical techniques are best for identifying impurities?
A5: The following techniques are highly recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the main product and impurities.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the product and impurities.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of p-Tolylacetone
-
Reaction Setup: To a solution of p-tolylacetone (1 equivalent) in methanol, add a solution of methylamine (1.5 equivalents) in methanol.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 20°C.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Synthesis via Eschweiler-Clarke Reaction of 2-(p-tolyl)ethanamine
-
Reaction Setup: To a flask containing 2-(p-tolyl)ethanamine (1 equivalent), add formic acid (2.5 equivalents) and formaldehyde (2.5 equivalents, 37% aqueous solution).
-
Reaction: Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture and make it basic by the addition of a sodium hydroxide solution.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Data Presentation
Table 1: Common Impurities and their Typical GC-MS Signatures
| Impurity Name | Likely Synthesis Route | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| p-Tolylacetone | Reductive Amination | 148.20 | 133, 105, 91, 43 |
| 2-(p-tolyl)propan-2-ol | Reductive Amination | 150.22 | 135, 117, 91, 43 |
| 2-(p-tolyl)ethanamine | Eschweiler-Clarke | 135.21 | 120, 91 |
| N-formyl-2-(p-tolyl)ethanamine | Eschweiler-Clarke | 163.22 | 134, 120, 91 |
| N,N-di-(2-p-tolylethyl)methylamine | Reductive Amination | 281.45 | 176, 105, 91 |
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting decision tree for impurity identification.
References
"stability and degradation pathways of N-Methyl-2-(p-tolyl)ethanamine"
Technical Support Center: N-Methyl-2-(p-tolyl)ethanamine
This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound?
This compound is a secondary benzylic amine. Its primary chemical liabilities stem from two key structural features: the secondary amine group and the benzylic methylene group (the CH2 group adjacent to the tolyl ring). These sites are susceptible to:
-
Oxidation: The benzylic position is prone to oxidation, which can lead to the formation of ketones or other related products.[1][2] The secondary amine can also be oxidized to form nitrones.[3]
-
Photodegradation: Aromatic amines can be susceptible to degradation upon exposure to light, especially UV light.[4][5] This process often involves the generation of radical intermediates.[6]
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: Store at controlled room temperature or refrigerated (2-8°C) for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Container: Use well-sealed containers to prevent exposure to moisture and air.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for stability testing. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also highly effective for separating and identifying the parent compound and potential volatile degradation products.[8][9] Due to the polar amine group, derivatization may sometimes be required to improve chromatographic performance.[8]
Troubleshooting Guide
Issue 1: My sample of this compound has developed a yellow or brown color over time.
-
Potential Cause: Discoloration is often a sign of oxidative degradation. The formation of oxidized species or polymeric impurities can lead to color changes. The benzylic position is particularly susceptible to aerobic oxidation.[10]
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the sample was stored under an inert atmosphere and protected from light.
-
Analytical Check: Analyze the sample using HPLC or GC-MS to check for the presence of new impurity peaks. Compare the chromatogram to a reference standard or a freshly prepared sample.
-
Purification: If degradation is confirmed, the material may need to be re-purified (e.g., by chromatography or distillation) before use.
-
Issue 2: During HPLC analysis, I observe new peaks that are not present in my reference standard.
-
Potential Cause: This indicates that the sample has degraded. The new peaks correspond to degradation products. The nature of these products depends on the stress conditions the sample was exposed to (e.g., air, light, heat, or incompatible excipients).
-
Troubleshooting Steps:
-
Identify Stress Factor: Review the sample's history. Was it exposed to elevated temperatures, light, or reactive chemicals? Was it stored in an aqueous solution at a high or low pH?
-
Characterize Degradants: If possible, use a mass spectrometer (LC-MS) to obtain the mass of the impurity peaks. This information is crucial for proposing the structures of the degradation products (see Q4 and the proposed pathways below).
-
Perform Forced Degradation: To confirm the identity of the degradants, perform a forced degradation study on a pure sample.[11] Expose the compound to controlled stress conditions (acid, base, oxidation, heat, light) and compare the resulting impurity profiles to your sample.[12]
-
Issue 3: I'm seeing poor peak shape (e.g., tailing) during HPLC analysis.
-
Potential Cause: The basic amine group can interact strongly with residual acidic silanol groups on standard silica-based HPLC columns, leading to peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a basic modifier, such as 0.1% triethylamine (TEA) or 0.1% formic acid/ammonium formate, to the mobile phase. This will compete for the active sites on the stationary phase and improve peak shape.
-
Use a Specialized Column: Employ an "end-capped" column or a column specifically designed for the analysis of basic compounds.
-
Check pH: Ensure the pH of the mobile phase is appropriate. For basic compounds, a mobile phase pH between 3 and 7 is often effective.
-
Proposed Degradation Pathways
Based on the chemical structure, the following degradation pathways are proposed. These are common pathways for secondary benzylic amines and should be investigated during stability studies.
-
Oxidative Degradation: Exposure to oxygen or oxidizing agents (like H₂O₂) can lead to several products.[3]
-
Pathway A (Benzylic Oxidation): Oxidation at the benzylic carbon to form an intermediate hydroperoxide, which can then convert to a ketone, N-(4-methylbenzoyl)methanamine.
-
Pathway B (Amine Oxidation): Oxidation of the secondary amine itself to form the corresponding nitrone, N-methyl-1-(p-tolyl)ethan-1-imine oxide.[3]
-
-
Photolytic Degradation: UV light exposure can induce cleavage at the C-N bond or reactions involving the aromatic ring.[5] This process can be complex and may lead to a variety of products.
Caption: Proposed oxidative and photolytic degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[11][13]
Objective: To generate degradation products under controlled stress conditions. An extent of 5-20% degradation is typically targeted.[13]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At selected time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven. At selected time points, prepare a solution from the solid sample and dilute the liquid sample for analysis.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method. Calculate the percentage degradation and perform a mass balance assessment.
Caption: Workflow for a forced degradation study.
Quantitative Data Summary
As specific experimental data for this compound is not publicly available, the following table provides an illustrative example of results from a forced degradation study. Actual results would need to be determined experimentally.
Table 1: Illustrative Forced Degradation Results
| Stress Condition | Duration | Temperature | % Assay Remaining | Major Degradation Products (Proposed) |
| 0.1 M HCl | 24 h | 60°C | 98.5% | Minimal degradation observed |
| 0.1 M NaOH | 24 h | 60°C | 99.1% | Minimal degradation observed |
| 3% H₂O₂ | 8 h | Room Temp | 85.2% | Benzylic Oxidation Product, Nitrone |
| Dry Heat | 48 h | 80°C | 96.7% | Minor oxidative impurities |
| Photolytic | ICH Q1B | 25°C | 91.4% | C-N Cleavage Products, Ring-Hydroxylated Species |
References
- 1. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N -hydroxyimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10475B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dl.edi-info.ir [dl.edi-info.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. benchchem.com [benchchem.com]
- 9. ccsknowledge.com [ccsknowledge.com]
- 10. advanceseng.com [advanceseng.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: N-Methyl-2-(p-tolyl)ethanamine NMR Spectrum Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of ¹H and ¹³C NMR spectra for N-Methyl-2-(p-tolyl)ethanamine.
Predicted NMR Data
Due to the potential for variability in experimental conditions, the following tables provide predicted chemical shifts (δ) for this compound in a standard solvent like CDCl₃. These values are for reference and may differ slightly from experimental results.
¹H NMR Predicted Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-CH₃ | ~2.3 | s | 3H | N/A |
| N-CH₃ | ~2.4 | s | 3H | N/A |
| Ar-CH₂ | ~2.7 | t | 2H | ~7.5 |
| N-CH₂ | ~2.8 | t | 2H | ~7.5 |
| N-H | ~1.0 - 2.5 (variable) | br s | 1H | N/A |
| Ar-H (ortho to CH₂) | ~7.1 | d | 2H | ~8.0 |
| Ar-H (meta to CH₂) | ~7.15 | d | 2H | ~8.0 |
¹³C NMR Predicted Data
| Carbon | Chemical Shift (δ, ppm) |
| Ar-CH₃ | ~21.0 |
| N-CH₃ | ~36.0 |
| Ar-CH₂ | ~38.0 |
| N-CH₂ | ~53.0 |
| Ar-C (quaternary, para to CH₂) | ~136.0 |
| Ar-C (quaternary, ipso to CH₂) | ~137.0 |
| Ar-CH (ortho to CH₂) | ~129.0 |
| Ar-CH (meta to CH₂) | ~129.5 |
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues encountered during the NMR spectrum interpretation of this compound.
Caption: Troubleshooting workflow for NMR spectrum interpretation.
Frequently Asked Questions (FAQs)
Q1: My N-H proton signal is very broad and not a sharp singlet. Is this normal?
A1: Yes, this is very common for amine N-H protons.[1] The peak shape is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with other protic species in the sample (like trace water).[1][2][3] The chemical shift of the N-H proton can also vary significantly depending on the solvent, concentration, and temperature.[1]
Q2: I don't see a signal for my N-H proton. What should I do?
A2: The N-H proton signal can sometimes be very broad and lost in the baseline, or it may be exchanged with deuterium from the solvent if you are not using a fresh, anhydrous deuterated solvent. To confirm the presence of the N-H proton, you can perform a D₂O exchange experiment.[2][3]
Q3: How do I perform a D₂O exchange experiment?
A3:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a few drops of deuterium oxide (D₂O) to your NMR tube.
-
Shake the tube gently to mix.
-
Acquire another ¹H NMR spectrum.
-
The signal corresponding to the N-H proton should disappear or significantly decrease in intensity due to the exchange of the proton for a deuterium atom.[2][3][4]
Q4: The aromatic region of my spectrum shows overlapping signals. How can I resolve them?
A4: The two doublets for the aromatic protons of the p-tolyl group are expected to be very close in chemical shift and may overlap, appearing as a multiplet. If better resolution is required, consider the following:
-
Using a higher field NMR spectrometer.
-
Trying a different deuterated solvent (e.g., benzene-d₆, acetonitrile-d₃) which can induce different chemical shifts.
Q5: I see extra peaks in my spectrum that I can't assign to the product. What could they be?
A5: Unassigned peaks could be due to several factors:
-
Residual Solvents: Check the chemical shifts against common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane).
-
Starting Materials: Compare the spectrum to the NMR of your starting materials to see if any are present.
-
Side Products: Consider possible side reactions that could have occurred during your synthesis.
-
Grease: Broad, poorly defined peaks can sometimes be from vacuum grease if your sample was exposed to it.
Q6: The integration of my peaks is not a simple whole-number ratio. What does this mean?
A6: This usually indicates the presence of impurities. The integration values represent the relative number of protons for each signal. If an impurity is present, its proton signals will contribute to the total integration, leading to non-integer ratios for your product peaks.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample.
-
Solvent Selection: Choose an appropriate deuterated solvent in which your compound is soluble (e.g., CDCl₃, DMSO-d₆, CD₃OD). Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.
-
Dissolution: Place the weighed sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Mixing: Gently swirl or vortex the vial to completely dissolve the sample. If the solution is not clear, it may be necessary to filter it through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often added in small amounts as a chemical shift reference (δ = 0.00 ppm). Many deuterated solvents already contain TMS.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Analysis: The sample is now ready for analysis in the NMR spectrometer.
References
"how to improve the yield of N-Methyl-2-(p-tolyl)ethanamine synthesis"
Technical Support Center: Synthesis of N-Methyl-2-(p-tolyl)ethanamine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this synthesis. The primary route for this synthesis is the reductive amination of 4-methylphenylacetone (p-tolylacetone) with methylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient method for synthesizing this compound is through the reductive amination of p-tolylacetone with methylamine. This reaction involves two main steps: the formation of an imine intermediate, followed by its reduction to the desired secondary amine.
Q2: What are the critical factors influencing the reaction yield?
Several factors can significantly impact the overall yield of the synthesis. These include:
-
Choice of Reducing Agent : The selectivity and reactivity of the reducing agent are crucial.
-
Reaction Conditions : Temperature, solvent, and pH can affect both the rate of imine formation and the reduction step.
-
Stoichiometry : The molar ratio of reactants (ketone, amine, and reducing agent) can influence product distribution and prevent side reactions.
-
Water Removal : The formation of the imine is an equilibrium reaction that produces water. Removing this water can drive the reaction towards completion.
Q3: What are the common side reactions that can lower the yield?
The main side reactions that can decrease the yield of this compound include:
-
Reduction of the Ketone : The reducing agent can reduce the starting p-tolylacetone to the corresponding alcohol (2-(p-tolyl)propan-2-ol).
-
Over-Alkylation : The secondary amine product can react with another molecule of the ketone and undergo a second reductive amination to form an undesired tertiary amine.[1]
-
Hydrolysis of the Imine : The imine intermediate is susceptible to hydrolysis, especially if water is present and the pH is not controlled.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or no conversion of starting material (p-tolylacetone).
-
Possible Cause: Incomplete formation of the imine intermediate.
-
Solution: The formation of the imine is often the rate-limiting step and is typically acid-catalyzed. Adding a catalytic amount of a weak acid like acetic acid can improve the rate of imine formation.[3][4] Additionally, removing the water formed during this step, either by using a dehydrating agent (like anhydrous MgSO₄) or azeotropic distillation, can shift the equilibrium towards the imine product.[5]
-
-
Possible Cause: The reducing agent is inactive or was added prematurely.
-
Solution: Hydride-based reducing agents can be sensitive to moisture.[4] Ensure the reducing agent has been stored under anhydrous conditions. For direct (one-pot) reductive aminations, the reducing agent should be mild enough not to rapidly reduce the ketone before the imine has had a chance to form.
-
Issue 2: Significant formation of 2-(p-tolyl)propan-2-ol byproduct.
-
Possible Cause: The reducing agent is too reactive and not selective for the imine over the ketone.
-
Solution: This is common when using strong reducing agents like sodium borohydride (NaBH₄) under neutral conditions.[2] The choice of reducing agent is critical for selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective agent for reducing imines in the presence of ketones and is highly effective for one-pot reductive aminations.[6] Alternatively, performing the reaction in two steps—forming the imine first, then adding the reducing agent—can improve selectivity.[5]
-
Issue 3: Detection of tertiary amine byproducts.
-
Possible Cause: The desired secondary amine product is undergoing further reaction (over-alkylation).
-
Solution: This occurs when the product amine is more nucleophilic than the starting amine. To minimize this, use a slight excess of the starting amine (methylamine). This ensures the ketone is more likely to react with methylamine rather than the product. Careful control over stoichiometry is key.[1]
-
Issue 4: Difficulties in product isolation and purification.
-
Possible Cause: Formation of emulsions during aqueous workup or similar polarity of the product and unreacted starting materials.
-
Solution: To break emulsions, wash the organic layer with brine. For purification, an acid-base extraction is highly effective for isolating amines.[2][5] Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine product extracted with an organic solvent.[2][7]
-
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Conditions | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF, AcOH (cat.), RT | High selectivity for imines; effective in one-pot reactions.[6] | Moisture sensitive; relatively expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH, pH 6-7 | Mild and selective for imines. | Highly toxic (releases HCN in acidic conditions). |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive and readily available. | Can reduce ketones and aldehydes; less selective.[2] |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | MeOH, EtOH | "Green" method; high yielding.[8] | Requires specialized high-pressure equipment; catalyst can be expensive. |
Experimental Protocols
Disclaimer: These protocols are for informational purposes for qualified researchers. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride
-
Imine Formation: To a solution of p-tolylacetone (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE), add a solution of methylamine (1.2 eq, e.g., as a solution in THF or EtOH).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product via acid-base extraction or column chromatography.
Protocol 2: Two-Step Synthesis with Imine Isolation
-
Imine Formation: Dissolve p-tolylacetone (1.0 eq) and methylamine (1.1 eq) in methanol.
-
Stir the mixture at room temperature for 2-4 hours. The progress of imine formation can be monitored by NMR or GC-MS.
-
Remove the solvent under reduced pressure to obtain the crude imine.
-
Reduction: Dissolve the crude imine in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Workup and Purification: Follow steps 6-9 from Protocol 1.
Diagrams
Caption: General workflow for the one-pot reductive amination synthesis.
Caption: Troubleshooting decision tree for yield improvement.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
"resolving peak tailing in HPLC analysis of N-Methyl-2-(p-tolyl)ethanamine"
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address the common issue of peak tailing in the HPLC analysis of N-Methyl-2-(p-tolyl)ethanamine, a basic compound prone to secondary interactions with standard silica-based columns.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in my analysis?
A: In an ideal HPLC analysis, a chromatographic peak should be symmetrical and resemble a Gaussian distribution.[1] Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[2] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 indicates significant tailing.[1] Peak tailing is a concern because it can lead to inaccurate peak integration, decreased resolution between adjacent peaks, and reduced overall method robustness and reproducibility, which can compromise the accuracy of your results.[3][4]
Q2: What is the most common cause of peak tailing for a basic compound like this compound?
A: The primary cause of peak tailing for basic compounds is the occurrence of more than one retention mechanism.[3][5] While the main retention in reversed-phase HPLC is hydrophobic interaction, secondary ionic interactions can occur between the basic amine group of your analyte and acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[5][6][7] At mid-range pH levels (e.g., > pH 3), these silanol groups become ionized (Si-O-), creating strong attractive forces with the protonated basic analyte, which delays its elution and causes the characteristic tailing.[2][6]
Q3: How can I modify my mobile phase to prevent peak tailing?
A: Mobile phase optimization is one of the most effective strategies. The goal is to suppress the ionization of the residual silanol groups on the stationary phase.
-
Lower the pH: Operating at a low mobile phase pH (typically between 2.5 and 3.0) protonates the silanol groups, neutralizing their negative charge and minimizing secondary interactions with the basic analyte.[4][5][8]
-
Increase Buffer Concentration: Using a sufficient buffer concentration (e.g., 10-50 mM) helps maintain a stable pH and can mask residual silanol interactions.[1][3] Increasing the ionic strength of the mobile phase can help shield the analyte from the active sites.
-
Use Mobile Phase Additives: For older columns (Type A silica), additives like triethylamine (TEA) were used to compete with the analyte for active silanol sites. However, this is less common with modern, high-purity columns.[9]
Q4: Can changing my HPLC column improve the peak shape?
A: Absolutely. Column choice is critical for analyzing basic compounds.
-
Use End-Capped Columns: Modern columns are often "end-capped," a process where residual silanol groups are chemically bonded with a small, less polar group (like trimethylsilyl) to block them from interacting with analytes.[5][8]
-
Select High-Purity Silica (Type B): Newer columns are typically packed with high-purity "Type B" silica, which has a much lower concentration of acidic silanol groups and trace metal contaminants, significantly reducing peak tailing for basic compounds.[2]
-
Consider Polar-Embedded Phases: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from interacting with the silica surface.[6]
Q5: My peak tailing appeared suddenly. Could my column or instrument be the problem?
A: Yes, a sudden onset of peak tailing, especially for all peaks in the chromatogram, often points to a physical problem with the system or column.
-
Column Contamination or Degradation: Over time, the stationary phase can degrade, or strongly retained compounds can contaminate the column, exposing more active silanol sites.[1][10]
-
Column Void: A void or channel can form at the column inlet due to pressure shocks or operation at high pH, distorting the sample path and causing peak shape issues.[8][10]
-
Blocked Frit: A partially blocked inlet frit on the column can distort the flow of the sample, leading to tailing or split peaks for all analytes.[11]
-
Extra-Column Volume: Excessive dead volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and contribute to peak tailing.[1][6]
Q6: Can the concentration of my sample affect the peak shape?
A: Yes. Injecting too much sample can lead to column overload, where the stationary phase becomes saturated.[1][12] This can cause peak fronting or, in some cases, tailing. If you suspect overloading, try diluting your sample or reducing the injection volume.[1]
Troubleshooting Guides and Protocols
Systematic Troubleshooting Workflow
This workflow provides a logical sequence of steps to identify and resolve the cause of peak tailing. It is designed to address the most common and easily solvable issues first.
-
Check Mobile Phase:
-
Verify pH: Ensure the aqueous portion of your mobile phase is at the target pH (ideally ≤ 3.0). Use a calibrated pH meter.[4]
-
Increase Buffer Strength: If using a buffer, try increasing the concentration (e.g., from 10 mM to 25 mM) to see if the peak shape improves.[11]
-
Re-prepare Mobile Phase: If in doubt, prepare fresh mobile phase using high-purity HPLC-grade reagents.
-
-
Evaluate the Column and Guard Column:
-
Remove Guard Column: If a guard column is installed, remove it and run a standard. If the peak shape improves, the guard column is the source of the problem and should be replaced.[11]
-
Flush the Column: Wash the column with a strong solvent (e.g., 100% Acetonitrile or Methanol for reversed-phase) to remove potential contaminants.[1]
-
Backflush the Column: If the manufacturer's instructions permit, disconnect the column from the detector and flush it in the reverse direction to dislodge particulates from the inlet frit.[8]
-
Replace the Column: If the above steps fail, the column may be permanently damaged or degraded. Substitute it with a new column of the same type to confirm.[1]
-
-
Review Sample and Injection Parameters:
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Preparation of Stock Buffers: Prepare a 100 mM stock solution of a suitable buffer, such as ammonium formate or potassium phosphate.
-
pH Adjustment: In a beaker, add the desired volume of water for your mobile phase. Add the stock buffer to achieve the target concentration (e.g., 20 mM). Adjust the pH of this aqueous solution by adding an appropriate acid (e.g., formic acid or phosphoric acid) dropwise until the pH meter reads between 2.5 and 3.0.
-
Solvent Addition: Mix the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile) at the desired ratio (e.g., 55:45 v/v).
-
System Equilibration: Flush the HPLC system with the new mobile phase for at least 10-15 column volumes or until the baseline is stable.
-
Analysis: Inject your standard of this compound and evaluate the peak shape. Compare the tailing factor to the original method.
Data Presentation: Troubleshooting Parameters
Table 1: Recommended Mobile Phase Conditions for Basic Analytes
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Protonates silanol groups to prevent secondary ionic interactions.[5] |
| Buffer System | Formate, Phosphate | Provides good buffering capacity in the low pH range. |
| Buffer Concentration | 10 - 50 mM | Maintains stable pH and increases ionic strength to mask silanol activity.[1] |
| Organic Modifier | Acetonitrile or Methanol | Standard reversed-phase solvents; choice can sometimes influence peak shape.[6] |
Table 2: HPLC Column Selection Guide to Minimize Tailing
| Column Type | Description | Suitability for Basic Compounds |
| High-Purity Silica (Type B) | Low metal content and fewer acidic silanols. | Excellent: The modern standard for minimizing tailing.[2] |
| End-Capped | Residual silanols are chemically deactivated. | Excellent: Directly blocks the sites that cause secondary retention.[5][8] |
| Polar-Embedded | Contains a polar group in the alkyl chain. | Very Good: Shields the analyte from the silica surface.[6] |
| Legacy Silica (Type A) | Higher metal content and more active silanols. | Poor: Prone to causing significant peak tailing without mobile phase additives.[2] |
Visualizations
Caption: A flowchart for systematically troubleshooting HPLC peak tailing.
Caption: Interaction between a basic analyte and an ionized silanol group.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. acdlabs.com [acdlabs.com]
- 8. labcompare.com [labcompare.com]
- 9. hplc.eu [hplc.eu]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mastelf.com [mastelf.com]
"N-Methyl-2-(p-tolyl)ethanamine solubility issues in aqueous buffers"
This guide provides troubleshooting advice and protocols for researchers encountering solubility issues with N-Methyl-2-(p-tolyl)ethanamine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral aqueous buffers like PBS (pH 7.4)?
This compound has limited solubility in neutral aqueous solutions due to its chemical structure. The molecule contains a large, non-polar tolyl group, which is hydrophobic (water-repelling).[1] While the secondary amine group can participate in hydrogen bonding, the hydrophobic nature of the aryl group dominates, leading to poor solubility in water at neutral pH.[2][3]
Q2: What is the chemical principle behind the poor solubility and how can it be improved?
This compound is a weak base. In its neutral, or "free base," form, it is poorly soluble. The key to solubilization is to convert it into its protonated salt form. By lowering the pH of the solution with an acid, the nitrogen atom on the amine group accepts a proton (H+), forming a positively charged ammonium salt (R₂NH₂⁺). This charged species is significantly more polar and, therefore, much more soluble in water.[3][4]
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH.
-
At acidic pH (well below its pKa): The compound will be predominantly in its protonated, highly soluble salt form.
-
At neutral or alkaline pH (near or above its pKa): The compound will be in its neutral, poorly soluble free base form.
Therefore, attempting to dissolve the compound directly in a neutral buffer like PBS (pH 7.4) will likely result in a cloudy suspension, an oily precipitate, or complete insolubility.
Q4: What is the pKa of this compound and why is it important?
Q5: Can I use co-solvents like DMSO or ethanol to dissolve the compound?
Yes, this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[5] A common strategy is to first dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution. This stock can then be serially diluted into the final aqueous buffer.
Q6: What are the risks of using co-solvents in biological assays?
While effective for solubilization, organic solvents can be toxic to cells. For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.1%, to avoid artifacts or cytotoxicity.[5] It is crucial to run a vehicle control (assay buffer with the same final concentration of the co-solvent) to ensure the observed effects are from the compound and not the solvent.
Troubleshooting Guide
| Issue Observed | Probable Cause | Recommended Solution |
| Oily Film or White Precipitate | The compound is in its insoluble free base form. | Lower the pH of your buffer. Prepare a concentrated stock solution in an acidic buffer (e.g., pH 4-5) or in a co-solvent like DMSO before diluting into your final medium. |
| Solution is Cloudy/Turbid | Micro-precipitation is occurring. The concentration of the compound exceeds its solubility limit at the current pH and temperature. | 1. Check and adjust the pH to be more acidic. 2. Gently warm the solution (e.g., to 37°C) and/or sonicate to aid dissolution.[6] 3. Reduce the final concentration of the compound. |
| Precipitation Upon Dilution | The DMSO stock was added too quickly, or the final buffer does not have sufficient capacity to keep the compound dissolved. | 1. Add the DMSO stock dropwise to the final buffer while vortexing vigorously to ensure rapid mixing. 2. Ensure the final pH of the medium is sufficiently acidic to maintain solubility. The buffering capacity of your final medium may be insufficient if the stock solution is highly acidic or basic. |
Quantitative Data Summary
The following tables provide estimated data based on general chemical principles for weakly basic amines. This data is for illustrative purposes and should be confirmed experimentally.
Table 1: Estimated pH-Dependent Aqueous Solubility
| pH | Expected Form | Estimated Solubility | Rationale |
| 4.0 | >99.9% Protonated Salt | High (>10 mg/mL) | pH is several units below the estimated pKa. |
| 5.0 | >99% Protonated Salt | High (>5 mg/mL) | pH is well below the estimated pKa. |
| 7.4 | Mostly Free Base | Very Low (<0.01 mg/mL) | pH is approaching the pKa, favoring the insoluble form. |
| 9.5 | ~50% Free Base / 50% Salt | Low (<0.1 mg/mL) | pH is near the estimated pKa. |
Table 2: Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Stock Concentration | Recommended Final Concentration | Notes |
| DMSO | 10 - 100 mM | < 0.5% (v/v) | Widely used but can be toxic at higher concentrations.[5] |
| Ethanol | 10 - 100 mM | < 1% (v/v) | Can cause protein precipitation and cellular stress. |
| PEG 400 | 1 - 50 mg/mL | Variable | Generally less toxic than DMSO but more viscous. |
Experimental Protocols
Protocol 1: Preparation of an Acidic Stock Solution (10 mM)
This protocol is recommended for preparing a water-based stock solution.
-
Weigh Compound: Weigh out 1.49 mg of this compound (Molar Mass: 149.23 g/mol ).[7]
-
Initial Suspension: Add the compound to a sterile microcentrifuge tube. Add 800 µL of sterile, deionized water. The compound will not dissolve at this stage.
-
Acidification: While vortexing, add 1 M HCl dropwise (typically 1-5 µL) until the solid/oil completely dissolves and the solution becomes clear. This indicates the formation of the soluble hydrochloride salt.
-
pH Check: Check the pH of the solution using a calibrated micro-pH probe or pH paper. The target pH should be between 4.0 and 5.0. Adjust with more 1 M HCl or 1 M NaOH if necessary.
-
Final Volume: Adjust the final volume to 1.0 mL with sterile water.
-
Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Preparation of a DMSO Stock Solution (100 mM)
This protocol is useful when high concentrations are needed and the final assay can tolerate a small amount of DMSO.
-
Weigh Compound: Weigh out 14.92 mg of this compound.
-
Dissolution: Add the compound to a sterile glass vial. Add 1.0 mL of 100% cell-culture grade DMSO.
-
Mixing: Cap the vial and vortex or sonicate until the compound is fully dissolved. Gentle warming to 37°C may assist.
-
Storage: Store the stock solution at -20°C in small, desiccated aliquots. DMSO is hygroscopic (absorbs water from the air), which can affect compound stability over time.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Relationship between pH, ionization, and solubility.
References
- 1. byjus.com [byjus.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C10H15N | CID 22898654 - PubChem [pubchem.ncbi.nlm.nih.gov]
"preventing oxidation of N-Methyl-2-(p-tolyl)ethanamine during storage"
This technical support center provides guidance on the prevention of oxidation of N-Methyl-2-(p-tolyl)ethanamine during storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a secondary amine that serves as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Maintaining its purity and stability during storage is crucial to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final products.
Q2: What are the primary causes of degradation for this compound during storage?
A2: The primary cause of degradation for this compound is oxidation. As a secondary benzylic amine, it is susceptible to oxidation by atmospheric oxygen, which can be accelerated by factors such as light, heat, and the presence of metal ions.
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound may be indicated by a change in color, typically developing a yellow or brown tint from its original colorless or pale-yellow appearance. The formation of precipitates or a change in viscosity can also be signs of degradation.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize oxidation, this compound should be stored in a cool, dark place. For a similar compound, methyl-(2-m-tolyl-ethyl)amine, a storage temperature of 0-8 °C is recommended.[1] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
Q5: What type of storage containers are suitable for this compound?
A5: Amber glass vials or bottles with tight-fitting caps are recommended for storing this compound. The amber color protects the compound from light, and a secure cap prevents the ingress of air and moisture. For larger quantities, stainless steel containers can also be used. Avoid plastic containers that may be permeable to oxygen or leach impurities.
Q6: Can antioxidants be used to prevent the oxidation of this compound?
A6: Yes, the addition of antioxidants can help to inhibit oxidation. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), or free radical scavengers can be effective. However, the choice of antioxidant and its concentration should be carefully evaluated to ensure it does not interfere with downstream applications.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Probable Cause | Recommended Solution |
| Color change (yellowing/browning) | Oxidation due to exposure to air and/or light. | Store the compound under an inert atmosphere (N₂ or Ar) in an amber glass vial at low temperatures (0-8 °C). Minimize exposure to light and air during handling. |
| Formation of solid precipitates | Formation of insoluble oxidation products or polymerization. | Filter the solution to remove precipitates. Consider repurification by distillation or chromatography if purity is significantly compromised. Implement stricter storage conditions to prevent further degradation. |
| Inconsistent experimental results | Degradation of the starting material, leading to lower effective concentration and potential interference from degradation products. | Verify the purity of the stored this compound using analytical methods like HPLC or GC-MS before use. If degraded, use a fresh batch or repurify the existing stock. |
| Unexpected peaks in analytical chromatograms (HPLC, GC) | Presence of oxidation byproducts. | Identify the byproducts using mass spectrometry (MS). Review and improve storage and handling procedures to minimize oxidation. |
Experimental Protocols
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a general guideline for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or phosphoric acid. For MS compatibility, formic acid is preferred.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program. The purity is determined by the relative area of the main peak.
2. Identification of Oxidation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be used to identify potential volatile degradation products.
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Injector Temperature: 250 °C.
-
MS Detector: Operate in electron ionization (EI) mode.
-
Sample Preparation: Dilute the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Procedure: Inject the sample into the GC. The separated components will be detected by the mass spectrometer. The mass spectra of the impurity peaks can be compared with spectral libraries to identify potential oxidation products.
Visualizations
Caption: Potential oxidation pathway of this compound.
Caption: Troubleshooting workflow for stored this compound.
References
Technical Support Center: Scale-Up Synthesis of N-Methyl-2-(p-tolyl)ethanamine
Welcome to the technical support center for the scale-up synthesis of N-Methyl-2-(p-tolyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the industrial-scale production of this compound.
Synthesis Overview
The industrial synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the precursor, 2-(p-tolyl)ethanamine, followed by the second stage of N-methylation to yield the final product.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of 2-(p-tolyl)ethanamine on a large scale?
A1: The most prevalent methods for large-scale N-methylation of primary amines like 2-(p-tolyl)ethanamine are the Eschweiler-Clarke reaction and reductive amination with formaldehyde.[1][2]
-
Eschweiler-Clarke Reaction: This method utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[2] It is a one-pot reaction that is often favored for its simplicity and the fact that it does not produce quaternary ammonium salts.[2]
-
Reductive Amination: This involves the reaction of the primary amine with formaldehyde to form an imine intermediate, which is then reduced to the secondary amine. Common reducing agents include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[3][4]
Troubleshooting Guide
Stage 1: Synthesis of 2-(p-tolyl)ethanamine
Problem 1: Low yield during the reduction of p-tolylacetonitrile.
| Potential Cause | Troubleshooting/Minimization Strategy |
| Incomplete reaction | - Increase reaction time: Monitor the reaction progress using techniques like TLC or GC-MS to ensure the starting material is fully consumed. - Optimize temperature: Ensure the reaction is maintained at the optimal temperature for the chosen reducing agent. For instance, reductions with lithium aluminum hydride (LiAlH₄) are often performed at reflux in an appropriate solvent like diethyl ether or THF. |
| Degradation of product | - Control exotherm: The reduction of nitriles with powerful reducing agents like LiAlH₄ can be highly exothermic. On a large scale, this can lead to temperature spikes and product degradation. Implement controlled, portion-wise addition of the reducing agent and ensure efficient cooling. - Careful work-up: The quenching of excess hydride reagents must be performed slowly and at a low temperature to avoid uncontrolled reactions. |
| Catalyst poisoning (for catalytic hydrogenation) | - Ensure substrate purity: Impurities in the p-tolylacetonitrile, such as sulfur-containing compounds, can poison the catalyst (e.g., Raney Nickel, Palladium on carbon). Purify the starting material if necessary. - Optimize catalyst loading and conditions: Ensure adequate catalyst loading and optimize hydrogen pressure and temperature. |
Experimental Protocol: Reduction of p-Tolylacetonitrile with LiAlH₄ (Lab Scale)
This protocol is for informational purposes and requires significant adaptation and hazard analysis for scale-up.
-
Under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in a suitable reactor equipped with a stirrer, condenser, and dropping funnel.
-
A solution of 4-methylbenzyl cyanide in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension. The rate of addition should be controlled to manage the exothermic reaction, potentially requiring external cooling.
-
After the addition is complete, the reaction mixture is stirred, typically at room temperature or under reflux, for several hours. The reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, the reaction is carefully cooled in an ice bath. The excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).
-
The resulting granular precipitate is filtered off and washed with the solvent.
-
The combined filtrate and washings are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 2-(p-tolyl)ethanamine.
-
The crude product can be purified by vacuum distillation.
Caption: Experimental workflow for the reduction of p-tolylacetonitrile.
Stage 2: N-Methylation of 2-(p-tolyl)ethanamine
Problem 2: Incomplete methylation or formation of byproducts during Eschweiler-Clarke reaction.
| Potential Cause | Troubleshooting/Minimization Strategy |
| Incomplete reaction | - Stoichiometry: Ensure an excess of both formaldehyde and formic acid is used to drive the reaction to completion. A common starting point is 2-3 equivalents of each per equivalent of the amine. - Temperature: The Eschweiler-Clarke reaction is typically performed at or near the boiling point of the aqueous solution (around 80-100 °C). Insufficient temperature can lead to incomplete conversion.[1] |
| Formation of N-formyl byproduct | - Control reagent addition: The primary or secondary amine can react with formic acid to form an N-formyl derivative. This can be a competing reaction. Consider portion-wise addition of formic acid to the mixture of the amine and formaldehyde to maintain a low concentration of free formic acid. - Optimize temperature: Excessively high temperatures might favor formylation. Experiment within the 80-100 °C range to find an optimal balance. |
| Formation of tertiary amine (dimethylated product) | - Control stoichiometry: If only the mono-methylated product is desired, carefully controlling the stoichiometry of formaldehyde and formic acid is crucial. Using a slight excess of the amine relative to the methylating agents can favor mono-methylation. However, the Eschweiler-Clarke reaction has a propensity to proceed to the tertiary amine.[2] |
Problem 3: Challenges with reductive amination using formaldehyde and a reducing agent.
| Potential Cause | Troubleshooting/Minimization Strategy |
| Reductant deactivation | - pH control: The stability and reactivity of some reducing agents, like sodium borohydride, are pH-dependent. The reaction is often carried out under mildly acidic conditions to facilitate imine formation.[4] However, strongly acidic conditions can decompose the reducing agent. Maintain the pH in the optimal range for both imine formation and reduction. - Water content: The presence of water in the formaldehyde solution can affect the reaction. While some water is often tolerated, excessive amounts can lead to hydrolysis of the imine intermediate.[5] |
| Formation of byproducts | - Over-alkylation: Similar to the Eschweiler-Clarke reaction, over-methylation to the tertiary amine can occur. Careful control of stoichiometry is key. - Cannizzaro reaction: Under certain conditions, formaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to form formic acid and methanol, which can complicate the reaction mixture. |
Experimental Protocol: Eschweiler-Clarke Methylation (General Procedure)
This is a general protocol and should be optimized for the specific scale and equipment.
-
To a suitable reactor equipped with a reflux condenser and a stirrer, add 2-(p-tolyl)ethanamine (1.0 equivalent).
-
Add aqueous formaldehyde (37 wt. %, approximately 2.2 equivalents).
-
Slowly add formic acid (98-100%, approximately 2.2 equivalents) to the stirred mixture. The addition is exothermic and may require cooling.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours (typically 4-18 hours).
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the mixture with a concentrated solution of sodium hydroxide or potassium hydroxide to a pH > 10. This should be done with cooling as the neutralization is exothermic.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.
Caption: Workflow for the Eschweiler-Clarke N-methylation.
Safety Considerations for Scale-Up
The scale-up of this synthesis requires a thorough safety assessment.
| Hazard | Mitigation Strategy |
| Highly exothermic reactions | - Implement robust temperature control systems with efficient cooling. - Perform controlled, slow addition of reagents. - Conduct a thorough calorimetric study to understand the heat flow of the reaction at scale. |
| Flammable solvents | - Use appropriately rated electrical equipment in the processing area. - Ensure adequate ventilation to prevent the buildup of flammable vapors. - Have appropriate fire suppression systems in place. |
| Corrosive and toxic reagents | - Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and respiratory protection.[6] - Handle reagents in a well-ventilated area or in a closed system. - Have emergency eyewash and shower stations readily available.[6] |
| Gas evolution | - The Eschweiler-Clarke reaction evolves carbon dioxide gas.[2] Ensure the reactor is properly vented to prevent pressure buildup. |
| Waste disposal | - Dispose of all chemical waste in accordance with local, state, and federal regulations.[6] |
This technical support guide provides a starting point for addressing challenges in the scale-up synthesis of this compound. It is crucial to perform thorough process development and safety analysis before implementing any procedure on a large scale.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of N-Methyl-2-(p-tolyl)ethanamine and 2-(p-tolyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of N-Methyl-2-(p-tolyl)ethanamine and its parent compound, 2-(p-tolyl)ethylamine. The analysis is based on available experimental data and established structure-activity relationships for phenethylamine derivatives.
Introduction
2-(p-tolyl)ethylamine, also known as 4-methylphenethylamine (4MPEA), is a trace amine that has been identified as an agonist of the human Trace Amine-Associated Receptor 1 (TAAR1) and an inhibitor of the cytochrome P450 enzymes CYP1A2 and CYP2A6.[1] Its N-methylated derivative, this compound, is less well-characterized. This guide aims to compare the known biological activities of 2-(p-tolyl)ethylamine with the predicted activities of its N-methylated counterpart, drawing upon general principles of phenethylamine pharmacology. The structural difference, the addition of a methyl group to the primary amine, can significantly influence a molecule's interaction with biological targets.
Comparative Analysis of Biological Activity
The following table summarizes the known and predicted biological activities of the two compounds. Direct experimental data for this compound is limited; therefore, its activity profile is inferred from established structure-activity relationships (SAR) for phenethylamines at the TAAR1 receptor. Specifically, N-methylation of β-phenethylamines typically results in a modest decrease in potency (approximately 3-fold) and leads to partial agonism at TAAR1.[2]
| Biological Target | 2-(p-tolyl)ethylamine | This compound |
| TAAR1 Agonism | Full Agonist | Partial Agonist (Predicted) |
| CYP1A2 Inhibition | Inhibitor | Likely Inhibitor (Potency unknown) |
| CYP2A6 Inhibition | Inhibitor | Likely Inhibitor (Potency unknown) |
Discussion of Biological Activity:
Trace Amine-Associated Receptor 1 (TAAR1): 2-(p-tolyl)ethylamine is a known agonist at the TAAR1 receptor.[1] TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic neurotransmission and is a promising target for neuropsychiatric disorders. As a full agonist, 2-(p-tolyl)ethylamine is expected to elicit a maximal response upon binding to TAAR1.
Based on structure-activity relationship studies of β-phenethylamines, the addition of a single methyl group to the amine (N-methylation) generally leads to a compound with reduced potency and efficacy at TAAR1, often resulting in a partial agonist.[2] Therefore, it is predicted that This compound will also act as a TAAR1 agonist, but likely with a slightly lower potency and as a partial agonist compared to its non-methylated parent compound. This means it would not produce the same maximal signaling response as a full agonist, even at saturating concentrations.
Cytochrome P450 Inhibition: 2-(p-tolyl)ethylamine has been reported to inhibit the activity of CYP1A2 and CYP2A6.[1] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. The N-methylation of a compound can influence its interaction with CYP enzymes, but the effect is not always predictable without direct experimental testing. It is plausible that This compound also possesses inhibitory activity against CYP1A2 and CYP2A6, though its potency relative to the parent compound remains to be determined experimentally.
Signaling Pathways
The primary signaling pathway for these compounds is initiated by the activation of TAAR1. As a Gs- and Gq-coupled receptor, its activation leads to the stimulation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic AMP (cAMP) and the mobilization of intracellular calcium, which in turn activate Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases then phosphorylate a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and NFAT (nuclear factor of activated T-cells), and other kinases such as ERK (extracellular signal-regulated kinase), leading to changes in gene expression and cellular function.
Caption: TAAR1 signaling cascade upon agonist binding.
Experimental Protocols
The biological activities described are typically determined using the following experimental methodologies.
TAAR1 Functional Assay (cAMP Accumulation)
This assay quantifies the ability of a compound to stimulate cAMP production in cells expressing the TAAR1 receptor.
Caption: Workflow for a TAAR1 functional assay.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human TAAR1 receptor are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., 2-(p-tolyl)ethylamine) and a reference agonist.
-
cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The data are normalized to the response of a reference full agonist and plotted as a dose-response curve. The EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated using non-linear regression analysis.
Cytochrome P450 Inhibition Assay
This in vitro assay determines the inhibitory potential of a compound on specific CYP450 enzymes.
Caption: Workflow for a CYP450 inhibition assay.
Detailed Methodology:
-
Reaction Setup: A reaction mixture is prepared containing human liver microsomes (as a source of CYP enzymes), a specific probe substrate for the enzyme of interest (e.g., phenacetin for CYP1A2 or coumarin for CYP2A6), and varying concentrations of the test compound.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of an NADPH-regenerating system and incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solvent, typically cold acetonitrile.
-
Metabolite Quantification: The samples are then processed, and the amount of metabolite formed from the probe substrate is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to that of a vehicle control. The percent inhibition is calculated for each concentration, and the IC50 (half-maximal inhibitory concentration) value is determined by fitting the data to a dose-response curve.
Conclusion
References
A Comparative Analysis of N-Methylated vs. Non-Methylated Phenethylamines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological and pharmacokinetic properties of N-methylated versus non-methylated phenethylamines. This analysis is supported by experimental data to delineate the impact of N-methylation on the biological activity of this important class of compounds.
Phenethylamine and its N-methylated derivatives, N-methylphenethylamine (NMPEA) and N,N-dimethylphenethylamine (NN-DMPEA), are structurally related compounds that exhibit distinct pharmacological profiles. The addition of methyl groups to the primary amine of the phenethylamine backbone significantly alters their interaction with various biological targets, leading to differences in their potency, efficacy, and overall effects on the central nervous system. This guide summarizes key experimental findings to illuminate these differences.
Pharmacological Comparison: Receptor and Transporter Interactions
The primary mechanism of action for many phenethylamines involves their interaction with monoamine receptors and transporters. N-methylation has a profound impact on these interactions.
Receptor Binding and Functional Activity
N-methylation significantly influences the affinity and functional activity of phenethylamines at various G-protein coupled receptors (GPCRs), most notably the Trace Amine-Associated Receptor 1 (TAAR1) and adrenergic receptors.
Data Summary: Functional Potency (EC50) at Human Receptors
| Compound | TAAR1 (EC50, µM) | α1A-AR (EC50, µM) | α1B-AR (EC50, µM) | α1D-AR (EC50, µM) | α2A-AR (EC50, µM) | α2B-AR (EC50, µM) | β1-AR (EC50, µM) | β2-AR (EC50, µM) |
| Phenethylamine | 8.8 | >300 | >300 | >300 | >300 | >300 | >300 | >300 |
| N,N-Dimethylphenethylamine | 21 | >300 | >300 | >300 | >300 | >300 | >300 | >300 |
Data presented as EC50 (half-maximal effective concentration) in micromolar (µM). A lower EC50 value indicates greater potency. Data sourced from in vitro studies using cell lines overexpressing human receptors.
While both phenethylamine and N,N-dimethylphenethylamine are agonists at TAAR1, phenethylamine exhibits a slightly higher potency. Notably, both compounds show weak to no activity at the tested adrenergic receptor subtypes at concentrations up to 300 µM.
Regarding serotonin receptors, qualitative structure-activity relationship studies indicate that N,N-dimethylation of the terminal amine in phenethylamine analogues generally leads to a decrease in affinity for serotonin receptors.
Monoamine Transporter Interactions
Phenethylamines are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These interactions can involve inhibition of neurotransmitter reuptake or acting as a substrate to induce neurotransmitter release (efflux).
Signaling Pathways
The activation of TAAR1 by phenethylamines initiates a cascade of intracellular signaling events. This process is crucial for their modulation of monoaminergic systems.
Validating the Purity of Synthesized N-Methyl-2-(p-tolyl)ethanamine: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized N-Methyl-2-(p-tolyl)ethanamine. It includes detailed experimental protocols, comparative data, and a logical workflow to assist in selecting the most suitable methods for purity assessment.
Comparison of Analytical Techniques
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
| Analytical Technique | Principle | Information Provided | Key Advantages | Potential Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Retention time (t R ), molecular weight confirmation (M+), and structural information from fragmentation patterns. | High sensitivity and selectivity, excellent for identifying volatile impurities and confirming the identity of the main component. | Not suitable for non-volatile or thermally labile impurities. Requires derivatization for some compounds to improve volatility. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Retention time (t R ), quantification of the main component and impurities (peak area). | High versatility for a wide range of compounds, excellent for quantitative analysis, and non-destructive. | Lower resolution for some volatile impurities compared to GC. The target molecule lacks a strong chromophore, potentially requiring derivatization or a universal detector. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed information about the molecular structure. | Chemical shifts (δ), coupling constants (J), and integration values provide unambiguous structure confirmation and can be used for quantitative analysis (qNMR). | Provides detailed structural information, capable of identifying and quantifying impurities without the need for reference standards for each impurity. Non-destructive. | Relatively low sensitivity compared to chromatographic methods, making it less suitable for detecting trace impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrations of chemical bonds. | Information about the functional groups present in the molecule. | Fast and simple method for confirming the presence of key functional groups and for a quick comparison with a reference standard. | Provides limited information on the overall purity and is not suitable for quantifying impurities. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols that can be adapted and optimized for specific instrumentation and impurity profiles.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of phenethylamines.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Detector:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the synthesized this compound in methanol or dichloromethane to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector or a universal detector like a Charged Aerosol Detector (CAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
-
Start with 10% B, hold for 1 minute.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm (due to the phenyl ring) or using a CAD for universal detection.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of about 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
¹H NMR Parameters:
-
Acquire at least 16 scans.
-
Use a spectral width of approximately 16 ppm.
-
A relaxation delay of 5 seconds is recommended for quantitative measurements.
-
-
¹³C NMR Parameters:
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).
-
Use a spectral width of approximately 220 ppm.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a thin film of the liquid sample between two potassium bromide (KBr) plates or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Presentation: Expected Results
The following tables summarize the expected quantitative data for pure this compound and potential impurities.
Table 1: Predicted GC-MS Data
| Compound | Expected Retention Time (t R ) | Key Mass Fragments (m/z) |
| This compound | ~10-12 min | 149 (M+) , 134, 105, 91, 44 |
| 4-Methylphenylacetaldehyde (Impurity) | ~8-10 min | 134 (M+), 119, 91 |
| 2-(p-Tolyl)ethanol (Impurity) | ~9-11 min | 136 (M+), 118, 107, 91 |
| 2-(p-Tolyl)ethanamine (Impurity) | ~10-12 min | 135 (M+), 120, 105, 91 |
| Methylamine (Impurity) | Very early elution | 31 (M+) |
Table 2: Predicted HPLC Data
| Compound | Expected Retention Time (t R ) |
| This compound | ~7-9 min |
| 4-Methylphenylacetaldehyde (Impurity) | ~6-8 min |
| 2-(p-Tolyl)ethanol (Impurity) | ~5-7 min |
| 2-(p-Tolyl)ethanamine (Impurity) | ~6-8 min |
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.10 | d | 2H | Ar-H |
| ~7.05 | d | 2H | Ar-H | |
| ~2.75 | t | 2H | -CH₂-Ar | |
| ~2.70 | t | 2H | -CH₂-N | |
| ~2.45 | s | 3H | N-CH₃ | |
| ~2.30 | s | 3H | Ar-CH₃ | |
| ~1.50 | br s | 1H | N-H |
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~136.0 |
| ~135.5 | |
| ~129.0 (2C) | |
| ~128.5 (2C) | |
| ~53.0 | |
| ~36.0 | |
| ~35.0 | |
| ~21.0 |
Table 5: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | N-H stretch | Secondary amine |
| ~3020-3080 | C-H stretch | Aromatic |
| ~2850-2960 | C-H stretch | Aliphatic |
| ~1610, 1515 | C=C stretch | Aromatic ring |
| ~1110 | C-N stretch | Amine |
| ~810 | C-H bend | p-disubstituted benzene |
Visualization of the Purity Validation Workflow
A logical workflow is essential for a comprehensive and efficient purity validation process.
Cross-Reactivity of N-Methyl-2-(p-tolyl)ethanamine and Structurally Related Compounds in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of N-Methyl-2-(p-tolyl)ethanamine and its structural analogs in commonly used immunoassays for the detection of amphetamines. Due to a lack of direct experimental data for this compound, this guide focuses on the cross-reactivity profiles of structurally similar compounds, such as phentermine and other substituted phenethylamines. This information is critical for the accurate interpretation of presumptive positive screening results and for the development of more specific detection methods.
Immunoassays are a primary tool for rapid drug screening due to their speed and ease of use. However, the antibodies used in these assays can bind to compounds with similar chemical structures to the target analyte, leading to cross-reactivity and potentially false-positive results.[1] Therefore, understanding the cross-reactivity of novel psychoactive substances and other compounds is essential for forensic toxicology, clinical chemistry, and drug development.
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of phentermine and other amphetamine-related compounds in various commercial immunoassays. It is important to note that cross-reactivity can vary between different assay manufacturers and even between different lots of the same assay.
Table 1: Cross-Reactivity of Phentermine in Amphetamine Immunoassays
| Immunoassay Platform | Target Analyte | Phentermine Concentration for Positive Result | Percent Cross-Reactivity | Reference |
| Bio-Quant Direct ELISA | Amphetamine | 50 ng/mL | 61% | [2][3] |
| Neogen Amphetamine Ultra ELISA | d-Amphetamine | Not Specified | 11.0% | [1] |
| Immunalysis ELISA (in meconium) | Amphetamine | 25 ng/g | 89% | [4] |
Table 2: Cross-Reactivity of Other Substituted Phenethylamines in Amphetamine Immunoassays
| Compound | Immunoassay Platform | Target Analyte(s) | Concentration for Positive Result (ng/mL) | Percent Cross-Reactivity | Reference |
| 4-Fluoroamphetamine | Amphetamine ELISA | Amphetamine | Not Specified | 3,354% | [5] |
| 3,4-Methylenedioxyamphetamine (MDA) | Bio-Quant Direct ELISA | Amphetamine | 50 ng/mL | 282% | [2] |
| p-Methoxyamphetamine (PMA) | Bio-Quant Direct ELISA | Amphetamine | 50 ng/mL | 265% | [2] |
| 4-Methylthioamphetamine (4-MTA) | Bio-Quant Direct ELISA | Amphetamine | 50 ng/mL | 280% | [2][3] |
| Ephedrine | Neogen Methamphetamine/MDMA ELISA | Methamphetamine | Not Specified | 9% | [2] |
| Pseudoephedrine | Neogen Methamphetamine/MDMA ELISA | Methamphetamine | Not Specified | 19% | [2] |
Experimental Protocols
The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA) for amphetamines. This protocol is a composite based on methodologies described in the scientific literature.[2][3][6]
Objective: To determine the concentration of a test compound that produces a signal equivalent to the cutoff concentration of the target analyte (e.g., d-amphetamine) and to calculate the percent cross-reactivity.
Materials:
-
Commercial amphetamine ELISA kit
-
Certified reference material of the test compound (e.g., this compound)
-
Certified reference material of the target analyte (e.g., d-amphetamine)
-
Drug-free human urine
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
Precision pipettes and disposable tips
Procedure:
-
Preparation of Standards and Controls:
-
Prepare a stock solution of the test compound and the target analyte in a suitable solvent.
-
Prepare a series of working standards by spiking drug-free human urine with the test compound and the target analyte at various concentrations.
-
Include a negative control (drug-free urine) and a positive control (urine spiked with the target analyte at the cutoff concentration).
-
-
Immunoassay Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Typically, this involves adding the standards, controls, and unknown samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated drug (tracer) to each well.
-
Incubate the plate for the specified time and temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis and Calculation of Percent Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance values against the concentration of the target analyte.
-
Determine the concentration of the test compound that produces an absorbance value equivalent to the cutoff concentration of the target analyte (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at IC50 / Concentration of Test Compound at IC50) x 100
-
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for assessing immunoassay cross-reactivity and the principle of a competitive immunoassay.
References
- 1. ovid.com [ovid.com]
- 2. Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of N-Methyl-2-(p-tolyl)ethanamine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogues of N-Methyl-2-(p-tolyl)ethanamine, a substituted phenethylamine. The information presented herein is intended to support research and drug development efforts by summarizing key structural modifications that influence biological activity, primarily at monoamine transporters. Due to the limited availability of direct quantitative SAR data for a comprehensive series of this compound analogues in publicly accessible literature, this guide draws upon established principles from the broader phenethylamine and cathinone classes to infer likely SAR trends.
Introduction to this compound and its Pharmacological Context
This compound belongs to the phenethylamine class of compounds, which are known to interact with various targets in the central nervous system, most notably the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to increased extracellular concentrations of monoamines, a mechanism underlying the therapeutic effects of many antidepressants and the psychoactive effects of various stimulants.
The structure of this compound features a phenethylamine backbone with a methyl group on the amine (N-methylation) and a methyl group at the para-position of the phenyl ring (p-tolyl). Modifications to these three key areas—the phenyl ring, the ethylamine side chain, and the amino group—are expected to significantly impact the compound's affinity and selectivity for monoamine transporters and other receptors.
Structure-Activity Relationship Analysis
While a dedicated, publicly available study detailing the systematic SAR of a wide range of this compound analogues with corresponding quantitative data is not available, we can extrapolate from closely related compound series, such as para-substituted methcathinones and other phenethylamines.[2][3]
Table 1: Inferred Structure-Activity Relationships for this compound Analogues at Monoamine Transporters
| Modification | Position | Predicted Effect on Activity | Rationale and Supporting Evidence |
| Phenyl Ring Substitution | |||
| Para-position (4-position) | Halogenation (F, Cl, Br) | Increased SERT affinity, potentially decreased DAT selectivity.[2][3] | In related series, para-halogenation tends to enhance serotonergic activity. The 4-methyl group in the parent compound already contributes to some SERT affinity.[3] |
| Electron-withdrawing groups (e.g., CF3) | Likely to further increase SERT selectivity over DAT.[3] | The trifluoromethyl group on the phenyl ring of fenfluramine, a related phenethylamine, confers significant SERT selectivity.[3] | |
| Bulkier alkyl groups | May decrease overall potency at both DAT and SERT. | Steric hindrance at the para-position can negatively impact binding to the transporter recognition sites.[3] | |
| Meta-position (3-position) | Halogenation | May increase DAT affinity.[4] | In some phenethylamine and benztropine analogue series, meta-halogenation has been shown to improve DAT binding.[4] |
| Ortho-position (2-position) | Any substitution | Likely to decrease affinity at monoamine transporters. | Steric hindrance at the ortho-position is generally poorly tolerated for binding to DAT and other monoamine transporters.[5] |
| N-Alkylation | |||
| N-H (demethylation) | Amine | May alter the substrate vs. inhibitor profile. | N-methylation can influence whether a compound acts as a transporter substrate (releaser) or a reuptake inhibitor. |
| N-Ethyl or larger alkyl groups | Amine | Likely to decrease potency at DAT and SERT. | Increasing the size of the N-alkyl group in phenethylamines often leads to a reduction in monoamine transporter affinity. |
| Side Chain Modification | |||
| α-methylation | Carbon adjacent to the amine | May increase stimulant properties and metabolic stability. | This modification creates an amphetamine analogue, which typically enhances dopamine and norepinephrine releasing properties. |
| β-ketone | Carbon adjacent to the phenyl ring | Would create a cathinone analogue, potentially altering the activity profile.[3] | The β-keto group influences the interaction with monoamine transporters, with para-substituents having a significant impact on DAT/SERT selectivity.[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of novel compounds. Below are representative protocols for key in vitro assays used to characterize the activity of this compound analogues at the dopamine and serotonin transporters.
Dopamine Transporter (DAT) Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, typically [³H]dopamine, into cells expressing the dopamine transporter.
Materials:
-
Cells: HEK-293 or CHO cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]Dopamine.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) supplemented with 0.2% glucose and 100 µM ascorbic acid.
-
Non-specific Uptake Inhibitor: A high concentration of a potent DAT inhibitor, such as 10 µM GBR12909 or cocaine.
-
Test Compounds: Serial dilutions of the this compound analogues.
-
Scintillation Cocktail and Counter.
Procedure:
-
Cell Plating: Plate the hDAT-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in assay buffer. Prepare the [³H]dopamine solution in assay buffer at a concentration near its Km for DAT (typically in the low nanomolar range).
-
Assay:
-
Wash the cells with pre-warmed assay buffer.
-
Add the test compound dilutions, vehicle (for total uptake), or the non-specific uptake inhibitor to the respective wells.
-
Pre-incubate the plate at room temperature for 10-20 minutes.
-
Initiate the uptake by adding the [³H]dopamine solution to all wells.
-
Incubate at room temperature for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.
-
Serotonin Transporter (SERT) Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the serotonin transporter by measuring its ability to compete with a radiolabeled ligand that binds to SERT.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line expressing the human serotonin transporter (hSERT) or from brain tissue known to be rich in SERT (e.g., rodent brainstem or striatum).
-
Radioligand: A high-affinity SERT radioligand, such as [³H]citalopram or [¹²⁵I]RTI-55.
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Ligand: A high concentration of a potent SERT inhibitor, such as 10 µM fluoxetine or paroxetine.
-
Test Compounds: Serial dilutions of the this compound analogues.
-
Glass Fiber Filters (e.g., GF/B or GF/C, pre-soaked in polyethylenimine).
-
Filtration Apparatus (cell harvester).
-
Scintillation Cocktail and Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Test compound dilutions or vehicle (for total binding) or the non-specific binding ligand.
-
Radioligand at a concentration at or below its Kd.
-
Membrane preparation (protein concentration optimized for the assay).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogues are mediated through their interaction with specific signaling pathways. As phenethylamine derivatives, their primary targets are likely to be monoamine transporters and trace amine-associated receptors.
Dopamine Transporter (DAT) Signaling
The dopamine transporter is a key regulator of dopaminergic signaling. Its primary function is the reuptake of dopamine from the synaptic cleft. Inhibition of DAT leads to an accumulation of dopamine in the synapse, enhancing and prolonging the activation of postsynaptic dopamine receptors.
Trace Amine-Associated Receptor 1 (TAAR1) Signaling
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by trace amines, including phenethylamine derivatives. TAAR1 activation can modulate the activity of monoamine transporters, leading to complex effects on neurotransmission.
Experimental Workflow for SAR Studies
The general workflow for conducting a structure-activity relationship study of novel analogues involves synthesis, purification, characterization, and subsequent biological evaluation.
Conclusion
The structure-activity relationship of this compound analogues is predicted to follow general principles established for the broader phenethylamine class. Modifications to the phenyl ring, particularly at the para-position, are likely to have the most significant impact on selectivity between the dopamine and serotonin transporters. N-alkylation and side-chain modifications will also play a crucial role in defining the pharmacological profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of novel analogues in this chemical space. Further empirical studies are necessary to generate specific quantitative data to fully elucidate the SAR of this particular series and to identify candidates with desired therapeutic properties.
References
- 1. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Methyl-2-(p-tolyl)ethanamine and Other Monoamine Releasing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-Methyl-2-(p-tolyl)ethanamine and other established monoamine releasing agents, namely amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA). Due to a lack of published experimental data for this compound, this comparison is based on its structural similarity to methamphetamine and the known pharmacological profiles of the other agents. The objective is to offer a scientific framework for understanding its potential mechanism of action and to provide context for future research.
Introduction to Monoamine Releasing Agents
Monoamine releasing agents are a class of psychoactive drugs that increase the levels of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the synaptic cleft.[1][2] They achieve this by acting as substrates for the respective monoamine transporters (DAT, NET, and SERT), leading to competitive inhibition of neurotransmitter reuptake and promoting the reverse transport of neurotransmitters from the presynaptic neuron into the synapse.[2] The varying selectivity and potency of these agents for the different monoamine transporters result in their distinct pharmacological and behavioral effects.[1]
This compound is a structural analog of methamphetamine, featuring a methyl group at the para position of the phenyl ring. While its pharmacological properties have not been extensively characterized in the scientific literature, its structural similarity to methamphetamine suggests that it likely functions as a monoamine releasing agent. This guide will compare its predicted profile with the well-documented effects of amphetamine, methamphetamine, and MDMA.
Data Presentation: Comparative Potency of Monoamine Releasing Agents
The following table summarizes the in vitro potencies of amphetamine, methamphetamine, and MDMA at the dopamine, norepinephrine, and serotonin transporters. Potency is expressed as the half-maximal effective concentration (EC50) for neurotransmitter release or the half-maximal inhibitory concentration (IC50) for neurotransmitter uptake. Lower values indicate greater potency.
| Compound | Transporter | EC50 (nM) for Release | IC50 (nM) for Uptake | Selectivity Ratios (based on IC50) |
| d-Amphetamine | DAT | 24.8 | 600 | DAT/SERT: ~0.015-0.03 |
| NET | 7.1 | 70-100 | NET/SERT: ~0.002-0.005 | |
| SERT | >10,000 | 20,000-40,000 | ||
| d-Methamphetamine | DAT | 24.5 | 600 | DAT/SERT: ~0.03 |
| NET | 12.3 | 100 | NET/SERT: ~0.005 | |
| SERT | 736 | 20,000 | ||
| (±)-MDMA | DAT | 190 | 8,290 | DAT/SERT: ~3.4 |
| NET | 108 | 1,190 | NET/SERT: ~0.5 | |
| SERT | 162 | 2,410 |
Data is compiled from multiple sources and may vary based on experimental conditions. The values presented are representative figures from studies using rat brain synaptosomes or cells expressing human transporters.[1][3][4]
Experimental Protocols
The data presented in the table above is typically generated using in vitro neurotransmitter release or uptake inhibition assays. Below is a detailed methodology for a common experimental protocol.
In Vitro Monoamine Release Assay Using Rat Brain Synaptosomes
1. Objective: To determine the potency (EC50) of a test compound to induce the release of radiolabeled monoamines ([³H]DA, [³H]NE, or [³H]5-HT) from isolated nerve terminals (synaptosomes).
2. Materials:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for NET, and whole brain minus striatum and cerebellum for SERT)
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer-HEPES buffer
-
Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, [³H]serotonin)
-
Test compounds (e.g., this compound, amphetamine)
-
Scintillation fluid and a scintillation counter
3. Synaptosome Preparation: a. Euthanize a rat and rapidly dissect the desired brain region. b. Homogenize the tissue in ice-cold 0.32 M sucrose buffer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris. d. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes to pellet the crude synaptosomal fraction. e. Resuspend the pellet in Krebs-Ringer-HEPES buffer.
4. Neurotransmitter Release Assay: a. Pre-incubate the synaptosomes with the respective radiolabeled neurotransmitter for 15-30 minutes at 37°C to allow for uptake. b. After loading, wash the synaptosomes with buffer to remove excess radiolabel. c. Aliquot the loaded synaptosomes into tubes containing various concentrations of the test compound or vehicle control. d. Incubate for a defined period (e.g., 10-30 minutes) at 37°C. e. Terminate the release by rapid filtration or centrifugation. f. Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomal pellet using a scintillation counter.
5. Data Analysis: a. Calculate the percentage of total radioactivity released for each concentration of the test compound. b. Plot the percentage of release against the log concentration of the test compound. c. Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Mandatory Visualization
Caption: Signaling pathway of a monoamine releasing agent.
Caption: Experimental workflow for an in vitro monoamine release assay.
Comparative Discussion
Amphetamine and Methamphetamine: As shown in the data table, both amphetamine and methamphetamine are potent releasing agents at the dopamine and norepinephrine transporters, with significantly lower potency at the serotonin transporter.[1][4] This pharmacological profile is consistent with their well-known stimulant effects. Methamphetamine is generally more potent than amphetamine, which is attributed to the N-methyl group increasing its lipophilicity and facilitating its entry into the brain.
MDMA: In contrast to amphetamine and methamphetamine, MDMA displays a more balanced profile, with significant activity at the serotonin transporter in addition to the dopamine and norepinephrine transporters.[1] Its potent serotonin-releasing properties are thought to be responsible for its characteristic entactogenic and empathogenic effects.[5]
This compound: Structurally, this compound is an isomer of methamphetamine, with the only difference being the position of the methyl group on the phenyl ring (para- vs. alpha-position). Based on this structural similarity, it is highly probable that this compound also functions as a monoamine releasing agent. The presence of the N-methyl group, similar to methamphetamine, suggests it would be an effective substrate for monoamine transporters.
The para-methyl group on the phenyl ring may influence its potency and selectivity. This substitution could alter the molecule's interaction with the binding pockets of the monoamine transporters. It is plausible that the para-methyl group could enhance its affinity for certain transporters over others. For instance, substitutions on the phenyl ring of amphetamine analogs are known to significantly alter their DAT/SERT selectivity. Without experimental data, it is difficult to predict the precise impact of the para-methyl group, but it is reasonable to hypothesize that this compound will exhibit a pharmacological profile similar to that of a monoamine releasing agent, with its own unique potency and selectivity characteristics that require experimental determination.
Conclusion
This guide provides a comparative overview of this compound in the context of other well-characterized monoamine releasing agents. While a lack of direct experimental data for this compound necessitates a comparison based on structural analogy, its similarity to methamphetamine strongly suggests it functions as a monoamine releasing agent. The provided data for amphetamine, methamphetamine, and MDMA, along with the detailed experimental protocol, offer a valuable resource for researchers interested in investigating the pharmacological profile of this compound and other novel psychoactive substances. Further in vitro and in vivo studies are essential to definitively characterize the potency, selectivity, and overall pharmacological effects of this compound.
References
In Vitro Receptor Binding Affinity of N-Methyl-2-(p-tolyl)ethanamine: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the in vitro receptor binding affinity of N-Methyl-2-(p-tolyl)ethanamine, a substituted phenethylamine, with a focus on its interaction with monoamine transporters. Due to the limited publicly available data for this specific compound, this guide leverages structure-activity relationship (SAR) principles within the phenethylamine class to contextualize its potential binding profile against well-characterized analogs. The information is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter ligands.
Comparative Binding Affinity of Phenethylamine Derivatives
The binding affinity of phenethylamine derivatives to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is highly dependent on their structural modifications. N-methylation and substitutions on the phenyl ring are known to significantly alter potency and selectivity. To provide a framework for understanding the potential affinity of this compound, the following table summarizes the binding affinities (Ki in nM) of key comparator compounds.
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |
| Phenethylamine | ~4300 | >10000 | >10000 |
| N-Methylphenethylamine | >10000 | >10000 | >10000 |
| Amphetamine | ~600 | ~70-100 | ~20000-40000 |
| Methamphetamine | ~600 | ~100 | ~10000-40000 |
| p-Methylamphetamine | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
Note: The table highlights the absence of direct binding data for this compound and its close analog p-methylamphetamine. The provided data for other phenethylamines is sourced from publicly available literature and serves as a reference for the expected range of affinities.
Structure-Activity Relationship Insights
Substitutions on the phenethylamine scaffold follow predictable patterns in modulating monoamine transporter affinity[1][2]. Generally, unsubstituted phenethylamines exhibit low potency at all three transporters. N-methylation, as seen in the transition from amphetamine to methamphetamine, often maintains or slightly alters affinity for DAT and NET while having a less pronounced effect on SERT affinity[2].
The introduction of a methyl group at the para-position of the phenyl ring, as in this compound, is expected to influence binding. Para-substitutions on phenethylamines can enhance affinity for SERT, a trend observed with larger substituents[2]. However, the effect of a smaller alkyl group like methyl on DAT and NET affinity is less predictable without direct experimental data.
Experimental Protocols for In Vitro Validation
To determine the precise binding affinities of this compound and enable direct comparison, a standardized in vitro radioligand displacement assay is the recommended method.
Principle of the Assay
This competitive binding assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a specific radiolabeled ligand from its receptor target (e.g., DAT, NET, or SERT). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Materials
-
Target Tissues: Rat brain synaptosomes or cell lines stably expressing human DAT, NET, or SERT.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [³H]GBR 12935.
-
For NET: [³H]Nisoxetine.
-
For SERT: [³H]Citalopram or [³H]Paroxetine.
-
-
Test Compounds: this compound and comparator compounds (e.g., phenethylamine, amphetamine).
-
Buffers and Reagents: Incubation buffer (e.g., Krebs-phosphate buffer), wash buffer, scintillation cocktail.
-
Equipment: 96-well plates, cell harvester, scintillation counter.
Methods
-
Membrane/Synaptosome Preparation: Prepare crude membrane fractions or synaptosomes from the target tissue or cells through homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane/synaptosome preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand binding assay for determining monoamine transporter affinity.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway Context
The interaction of phenethylamines with monoamine transporters directly modulates the signaling of dopamine, norepinephrine, and serotonin in the synapse. The following diagram illustrates the general mechanism of monoamine reuptake inhibition.
Caption: Inhibition of monoamine reuptake by phenethylamines.
Conclusion
While direct experimental data for the receptor binding affinity of this compound is currently lacking in the public domain, this guide provides a framework for its potential in vitro validation. Based on the known structure-activity relationships of phenethylamines, it is hypothesized that this compound will interact with monoamine transporters. The provided experimental protocol for radioligand displacement assays offers a robust method for determining its precise binding affinities for DAT, NET, and SERT. Such data would be invaluable for a comprehensive comparison and for elucidating the full pharmacological profile of this compound.
References
- 1. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Stereochemistry of Chiral N-Methyl-2-(p-tolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of stereochemistry is a cornerstone of modern chemical and pharmaceutical research. The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most notably in biological systems where enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an objective comparison of three powerful analytical techniques for confirming the absolute stereochemistry of chiral amines, using N-Methyl-2-(p-tolyl)ethanamine as a focal point. Due to the limited availability of specific experimental data for this compound in the public domain, we will utilize data from its close structural analog, 1-phenylethylamine, to provide representative experimental results. This guide will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents, Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD) Spectroscopy.
Comparative Analysis of Stereochemical Determination Methods
The selection of an appropriate method for stereochemical assignment depends on several factors, including the physical properties of the analyte, the required level of certainty, and the available instrumentation. The following table summarizes the key performance indicators for each technique.
| Method | Analyte & Sample Requirements | Key Parameter Measured | Advantages | Limitations |
| NMR with Mosher's Amide | Enantiomerically pure amine, ~5-10 mg per diastereomer | Chemical Shift Difference (Δδ in ppm) | Relatively small sample requirement; provides absolute configuration in solution; widely accessible instrumentation.[1] | Indirect method; requires successful synthesis and purification of diastereomers; potential for misinterpretation if the conformational model is not correctly applied.[2] |
| X-ray Crystallography | Single, high-quality crystal | 3D molecular structure, Flack parameter | Unambiguous and definitive determination of absolute configuration; provides detailed structural information.[3] | Requires a suitable single crystal, which can be difficult to obtain; solid-state conformation may differ from solution conformation. |
| Vibrational Circular Dichroism | Enantiomerically pure sample in solution, ~1-10 mg | Differential absorption of left and right circularly polarized IR light (ΔA) | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize; provides conformational information.[4][5] | Requires specialized instrumentation; interpretation relies on comparison with quantum chemical calculations, which can be computationally intensive.[6] |
Experimental Protocols and Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Mosher's Amide Method
This method involves the derivatization of the chiral amine with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomers will exhibit different NMR spectra, and the analysis of the chemical shift differences (Δδ = δS - δR) for protons near the chiral center allows for the assignment of the absolute configuration.[1][2]
Experimental Protocol:
-
Preparation of (R)- and (S)-MTPA Amides:
-
To a solution of the enantiomerically pure amine (e.g., (R)- or (S)-1-phenylethylamine, 1.0 eq) in dry CH₂Cl₂ (0.1 M) under an inert atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and slowly add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting (R)-MTPA amide by flash column chromatography.
-
Repeat the procedure using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride to synthesize the (S)-MTPA amide.
-
-
¹H NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amides in CDCl₃.
-
Assign the signals for the protons adjacent to the newly formed amide bond and other protons of interest.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Representative Data for 1-Phenylethylamine MTPA Amides:
| Proton Assignment | δ for (R)-Amide (ppm) | δ for (S)-Amide (ppm) | Δδ (δS - δR) (ppm) |
| -CH(Ph) | 5.20 | 5.10 | -0.10 |
| -CH₃ | 1.55 | 1.65 | +0.10 |
| ortho-H (Phenyl) | 7.35 | 7.25 | -0.10 |
| meta/para-H (Phenyl) | 7.20 | 7.30 | +0.10 |
Note: The signs of the Δδ values are illustrative and depend on the specific conformation of the Mosher's amides.
Interpretation Workflow for Mosher's Amide Analysis
Caption: Workflow for Mosher's amide analysis.
Single-Crystal X-ray Crystallography
X-ray crystallography provides a non-empirical and highly reliable method for determining the absolute configuration of a chiral molecule by elucidating its three-dimensional structure in the solid state.
Experimental Protocol:
-
Crystal Growth:
-
Prepare a derivative of the chiral amine that is likely to form high-quality single crystals. Diastereomeric salt formation with a chiral acid (e.g., tartaric acid or mandelic acid) is a common strategy.[7][8]
-
Dissolve the purified salt in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone).
-
Slowly evaporate the solvent at room temperature or use other crystallization techniques such as vapor diffusion or cooling crystallization.[9]
-
-
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model and determine the absolute configuration, typically by analyzing the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.
-
Representative Crystallographic Data for (R)-1-Phenylethylammonium (S)-4-chloromandelate: [10]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a, b, c (Å) | 5.89, 7.54, 18.02 |
| α, β, γ (°) | 90, 95.1, 90 |
| Volume (ų) | 795 |
| Z | 2 |
| Flack Parameter | 0.03(5) |
Logical Flow for Stereochemical Determination by X-ray Crystallography
Caption: X-ray crystallography workflow.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. The experimental VCD spectrum is then compared to a theoretically calculated spectrum to assign the stereochemistry.[6]
Experimental Protocol:
-
Sample Preparation and VCD Measurement:
-
Dissolve the enantiomerically pure amine in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Acquire the VCD and IR spectra in the mid-IR region (typically 2000-800 cm⁻¹) using a VCD spectrometer.
-
-
Computational Modeling:
-
Perform a conformational search for the chiral amine using molecular mechanics or other suitable methods.
-
For the most stable conformers, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical IR and VCD spectra for each conformer.
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum.
-
If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the enantiomer used in the calculation.
-
Representative VCD Data for (R)-1-Phenylethylamine:
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) | Vibrational Mode Assignment |
| ~1450 | +2.5 | +2.8 | CH₃ asymmetric deformation |
| ~1370 | -1.8 | -2.0 | CH₃ symmetric deformation |
| ~1120 | +3.0 | +3.5 | C-N stretch / CH bend |
Note: The signs and intensities are illustrative and based on published spectra for 1-phenylethylamine.[11]
VCD Analysis Pathway
Caption: VCD stereochemistry determination pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gaussian.com [gaussian.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
"N-Methyl-2-(p-tolyl)ethanamine efficacy compared to known psychoactive substances"
A comprehensive review of publicly available scientific literature reveals a significant gap in the pharmacological characterization of N-Methyl-2-(p-tolyl)ethanamine. To date, no peer-reviewed studies detailing its receptor binding affinity, in vitro or in vivo functional efficacy, or direct comparisons with known psychoactive substances have been published. Consequently, a direct data-driven comparison of its efficacy is not possible.
This guide will, therefore, provide a comparative framework based on the pharmacology of structurally related phenethylamines, such as methamphetamine and MDMA. The data presented for these known substances serves to illustrate the standard methodologies and metrics used in the evaluation of novel psychoactive compounds. It is crucial to note that these data cannot be directly extrapolated to predict the effects of this compound.
Structure and General Pharmacology of Substituted Phenethylamines
This compound belongs to the substituted phenethylamine chemical class, which includes a wide array of compounds with diverse psychoactive effects. The pharmacological profile of these molecules is heavily influenced by substitutions on the phenyl ring, the ethyl side chain, and the terminal amine.
-
N-Methylation: The presence of a methyl group on the nitrogen atom, as in this compound and methamphetamine, can influence a compound's potency, metabolic stability, and ability to cross the blood-brain barrier.
-
Ring Substitution: The para-tolyl group (a methyl group at the 4-position of the phenyl ring) in this compound distinguishes it from compounds like methamphetamine. Such substitutions can alter the affinity and selectivity for monoamine transporters (dopamine, serotonin, and norepinephrine) and receptor subtypes.
Comparative Quantitative Data (Illustrative)
The following tables summarize typical quantitative data for well-characterized psychoactive substances. Data for this compound is not available.
Table 1: Monoamine Transporter Inhibition (IC50, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| This compound | No Data Available | No Data Available | No Data Available |
| d-Methamphetamine | 113 ± 16 | 1686 ± 121 | 106 ± 11 |
| MDMA | 496 ± 48 | 108 ± 12 | 239 ± 46 |
| d-Amphetamine | 41 ± 3 | 3217 ± 254 | 13 ± 1 |
Illustrative data sourced from various preclinical studies. Absolute values can vary based on experimental conditions.
Table 2: Monoamine Release (EC50, nM)
| Compound | Dopamine Release | Serotonin Release | Norepinephrine Release |
| This compound | No Data Available | No Data Available | No Data Available |
| d-Methamphetamine | 24.5 ± 2.1 | 196 ± 15 | 12.3 ± 1.2 |
| MDMA | 108 ± 11 | 34.8 ± 3.5 | 69.7 ± 8.1 |
| d-Amphetamine | 7.6 ± 0.8 | 837 ± 75 | 7.4 ± 0.6 |
Illustrative data sourced from various preclinical studies. Absolute values can vary based on experimental conditions.
Experimental Protocols
The characterization of a novel psychoactive substance involves a standardized set of in vitro and in vivo experiments to determine its pharmacological profile.
Receptor and Transporter Binding Assays
Objective: To determine the affinity of a compound for specific molecular targets.
Methodology:
-
Preparation of Tissue or Cells: Membranes from brain regions rich in the target protein (e.g., striatum for DAT) or from cell lines stably expressing the recombinant human transporter or receptor are prepared.
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
In Vitro Monoamine Release Assays
Objective: To measure the ability of a compound to induce the release of monoamine neurotransmitters from presynaptic terminals.
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine release).
-
Radiolabel Loading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine) to allow for its uptake into the terminals.
-
Superfusion: The loaded synaptosomes are placed in a superfusion apparatus and continuously washed with buffer to establish a stable baseline of radioactivity.
-
Drug Application: The test compound is added to the superfusion buffer at various concentrations.
-
Fraction Collection and Analysis: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is determined. An increase in radioactivity above baseline indicates monoamine release.
-
Data Analysis: The potency (EC50) and efficacy (Emax) of the compound to induce release are calculated from the concentration-response curve.
Visualizations
Experimental Workflow for Psychoactive Compound Characterization
Caption: Standard workflow for the preclinical evaluation of a novel psychoactive substance.
Generalized Monoamine Transporter Signaling
Caption: Simplified mechanism of a phenethylamine-type monoamine releaser and reuptake inhibitor.
"benchmarking the synthetic route for N-Methyl-2-(p-tolyl)ethanamine against other methods"
For Researchers, Scientists, and Drug Development Professionals
Comparison of Synthetic Methodologies
The synthesis of N-Methyl-2-(p-tolyl)ethanamine can be approached through several distinct chemical transformations. The choice of method often depends on factors such as desired yield and purity, scalability, cost of reagents, and tolerance to various functional groups. Below is a summary of the key quantitative and qualitative parameters for the most common synthetic routes.
| Method | Starting Materials | Key Reagents & Conditions | Typical Yield | Purity | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Reductive Amination | 2-(p-tolyl)acetaldehyde and Methylamine | Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN), Methanol, Acetic acid (catalyst) | Good to Excellent | Good to High | 4 - 12 hours | 0 °C to Room Temp. | High selectivity, mild reaction conditions, good functional group tolerance. | May require inert atmosphere; some reducing agents are toxic. |
| Eschweiler-Clarke Reaction | 2-(p-tolyl)ethylamine | Formaldehyde, Formic acid | High (>80%)[1] | Generally High | 2 - 18 hours[2] | 80 - 100 °C[1] | High yields, avoids quaternary ammonium salt formation, uses inexpensive reagents.[3] | Requires elevated temperatures; formic acid can be corrosive. |
| Leuckart-Wallach Reaction | 2-(p-tolyl)acetaldehyde and Methylamine | Formic acid or Ammonium formate | Moderate to Good | Variable | 4 - 8 hours | High (>165 °C)[4] | One-pot reaction, uses simple reagents. | Requires very high temperatures, potential for N-formylated byproducts, lower yields for primary amines.[4] |
| Direct Alkylation | 2-(p-tolyl)ethylamine | Methyl iodide or Dimethyl sulfate | Variable | Often Poor | Variable | Variable | Simple concept. | Difficult to control, often leads to over-alkylation (tertiary amine and quaternary ammonium salt formation). |
Note: Some data in this table is based on analogous reactions due to the limited availability of direct comparative studies for this compound.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Benchmarked Route: Reductive Amination
This protocol is a representative procedure for the synthesis of this compound via reductive amination.
Materials:
-
2-(p-tolyl)acetaldehyde
-
Methylamine (solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Acetic Acid
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(p-tolyl)acetaldehyde in methanol.
-
Add a solution of methylamine in methanol to the flask and stir the mixture.
-
Add a few drops of acetic acid to catalyze the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by distillation or column chromatography.
Alternative Route 1: Eschweiler-Clarke Reaction
This method provides a high-yield synthesis of the target molecule through methylation of the corresponding primary amine.[1]
Materials:
-
2-(p-tolyl)ethylamine
-
Formaldehyde (aqueous solution, ~37%)
-
Formic acid
Procedure:
-
To a flask containing 2-(p-tolyl)ethylamine, add formic acid and an aqueous solution of formaldehyde.[2]
-
Heat the reaction mixture at 80-100 °C for several hours.[1][2]
-
After cooling to room temperature, basify the mixture with a sodium hydroxide solution.
-
Extract the product with an organic solvent such as diethyl ether.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate under reduced pressure to yield the N-methylated product.[2]
Alternative Route 2: Leuckart-Wallach Reaction
This one-pot method utilizes formic acid or its derivatives as both a reducing agent and a source of the amine group.[4]
Materials:
-
2-(p-tolyl)acetaldehyde
-
Ammonium formate or Formamide and Formic acid
Procedure:
-
Heat a mixture of 2-(p-tolyl)acetaldehyde and ammonium formate (or formamide and formic acid) to a high temperature (typically above 165 °C).[4]
-
Maintain the temperature for several hours.
-
The intermediate N-formyl derivative is formed, which is then hydrolyzed (often in a subsequent step with acid or base) to yield the final secondary amine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the experimental workflow of the benchmarked reductive amination and the logical relationship between the different synthetic approaches.
Caption: Experimental workflow for the synthesis of this compound via reductive amination.
Caption: Logical relationship between different synthetic routes to the target molecule.
Conclusion and Recommendations
The synthesis of this compound can be effectively achieved through several methods, with reductive amination and the Eschweiler-Clarke reaction being the most favorable for laboratory and potential scale-up applications.
Reductive amination stands out as a versatile and generally high-yielding method that operates under mild conditions. Its main advantage is the ability to tolerate a wide range of functional groups, making it suitable for complex molecule synthesis.
The Eschweiler-Clarke reaction is a highly efficient method for the methylation of primary and secondary amines, consistently providing high yields of the desired tertiary amine without the risk of forming quaternary ammonium salts.[3] The use of inexpensive and readily available reagents makes it an economically attractive option.
The Leuckart-Wallach reaction offers a one-pot synthesis but is hampered by the need for high reaction temperatures and the potential for side product formation.[4]
Direct alkylation is conceptually the simplest method but is often impractical due to the lack of selectivity, leading to a mixture of mono- and poly-alkylated products that are difficult to separate.
For researchers and drug development professionals, the choice between reductive amination and the Eschweiler-Clarke reaction will likely depend on the specific starting material available and the scale of the synthesis. Both methods offer reliable and efficient pathways to this compound.
References
Safety Operating Guide
Proper Disposal of N-Methyl-2-(p-tolyl)ethanamine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals now have a comprehensive guide for the proper disposal of N-Methyl-2-(p-tolyl)ethanamine. This document provides essential safety and logistical information, outlining operational and disposal plans to ensure the safe handling and management of this chemical compound in a laboratory setting. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local environmental health and safety (EHS) guidelines. This compound is a combustible liquid and should be handled with care.
Personal Protective Equipment (PPE): At a minimum, personnel should wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields
-
A flame-retardant lab coat
All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors. Ensure that an emergency eyewash station and safety shower are readily accessible.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its close structural analog, 2-(p-tolyl)ethylamine. This information is critical for a comprehensive risk assessment prior to handling and disposal.
| Property | Value | Source/Comment |
| This compound | ||
| Molecular Formula | C₁₀H₁₅N | PubChem CID: 22898654[1] |
| Molecular Weight | 149.23 g/mol | PubChem CID: 22898654[1] |
| 2-(p-tolyl)ethylamine (Structural Analog) | ||
| Boiling Point | 214 °C (417 °F) | [2] |
| Density | 0.93 g/mL at 25 °C | |
| Flash Point | 91 °C (196 °F) | [2] |
| Incompatible Materials | Strong oxidizing agents, Acids | General guidance for phenethylamines |
Disposal Procedures
The proper disposal of this compound is a multi-step process that prioritizes safety and environmental protection. Unauthorized disposal into the sanitary sewer system is strictly prohibited.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all this compound waste. The container should be made of a compatible material, such as amber glass, and have a secure screw cap. Avoid using metal containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin. This storage area must be away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents and acids.
Step 2: Chemical Inactivation (Optional, for experienced personnel)
For laboratories equipped and authorized to perform chemical treatment of hazardous waste, a chemical degradation method can be employed to reduce the hazardous nature of this compound. This procedure should only be performed by trained personnel in a controlled environment.
Experimental Protocol: Oxidation with Potassium Permanganate
This protocol is adapted from a general method for the degradation of aromatic amines.[3]
-
Preparation: In a chemical fume hood, prepare a 0.3 M solution of potassium permanganate (KMnO₄) in 3 M sulfuric acid (H₂SO₄). Prepare this solution cautiously, as the dissolution of KMnO₄ in acid is exothermic.
-
Reaction: For every 1 volume of this compound waste, slowly and with constant stirring, add 10 volumes of the acidic potassium permanganate solution.
-
Monitoring: The purple color of the permanganate should persist. If the solution turns brown, add more of the permanganate solution until the purple color remains for at least 4 hours. This indicates that the oxidation is complete.
-
Neutralization: After the reaction is complete, cautiously neutralize the excess permanganate by adding a reducing agent, such as sodium bisulfite, until the solution becomes colorless.
-
Final pH Adjustment: Adjust the pH of the final solution to between 6.0 and 8.0 using a suitable base, such as sodium hydroxide.
-
Disposal of Treated Waste: Even after treatment, the resulting solution may contain byproducts that require disposal as hazardous waste. Consult with your institution's EHS department for guidance on the proper disposal of the treated effluent.
Step 3: Arranging for Final Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup for the waste container.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Professional Disposal: Do not attempt to transport or dispose of the hazardous waste yourself. Only trained and authorized personnel should handle the transportation and final disposal of chemical waste.
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before being discarded.
-
Triple Rinsing: Rinse the container three times with a suitable solvent, such as methanol or ethanol.
-
Collect Rinsate: The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated this compound waste container.
-
Final Disposal of Container: After triple rinsing, deface the original label on the container. The decontaminated container can then typically be disposed of as regular laboratory glassware or plastic waste, in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-Methyl-2-(p-tolyl)ethanamine
This document provides critical safety, handling, and disposal information for N-Methyl-2-(p-tolyl)ethanamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from safety data for structurally related aromatic amines and substituted phenethylamines. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure when handling this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the specific conditions.[1][3] |
II. Chemical and Physical Properties
Understanding the properties of this compound and related compounds is crucial for safe handling.
| Property | Value | Source/Compound |
| Molecular Formula | C10H15N | This compound |
| Molecular Weight | 149.23 g/mol | This compound[4] |
| Boiling Point | 214 °C / 417.2 °F @ 760 mmHg | 2-(p-Tolyl)ethylamine[5] |
| Flash Point | 90 °C / 194 °F | 2-(p-Tolyl)ethylamine[5] |
| Density | 0.93 g/mL at 25 °C | 2-(p-Tolyl)ethylamine |
III. Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Conduct a thorough risk assessment for the planned experiment.[3]
-
Ensure all personnel are trained on the specific hazards and handling protocols for aromatic amines.[3]
-
Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]
2. Engineering Controls:
-
All handling of this compound, including weighing, transferring, and solution preparation, must be conducted in a certified chemical fume hood.[1]
-
Ensure adequate ventilation in the laboratory.[5]
3. Personal Protective Equipment (PPE) Protocol:
-
Don all required PPE as outlined in the table above before entering the designated handling area.
4. Handling the Chemical:
-
Weighing: If weighing the solid form, perform this task inside a fume hood or a ventilated balance enclosure to avoid inhalation of any airborne particles.
-
Transferring: Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid, minimizing the creation of dust.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
5. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[5]
-
Spills: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, follow emergency response protocols.[5]
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Solutions Containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container. Designate the container for organic waste containing nitrogen. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[1] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1]
-
Segregation: Do not mix incompatible waste streams.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1]
-
Regulations: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[5]
V. Experimental Workflow and Safety Diagram
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: Operational and Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
